molecular formula C9H11F3N4 B3056825 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine CAS No. 745066-18-6

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Cat. No.: B3056825
CAS No.: 745066-18-6
M. Wt: 232.21 g/mol
InChI Key: AJPNCKCRSAVLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine ( 745066-18-6) is a chemical compound with the molecular formula C9H11F3N4 and a molecular weight of 232.21 g/mol . It is a pyrimidine-based building block of interest in medicinal chemistry and drug discovery research. The compound features a piperazine ring linked to a trifluoromethyl-substituted pyrimidine, a scaffold known for its potential in designing bioactive molecules . Similar pyrimidine-piperazine hybrid structures have been researched for their antimicrobial properties against various pathogenic bacteria, indicating the value of this core structure in developing new pharmacological agents . The compound should be stored according to the manufacturer's guidelines, typically in a dark place under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-5-14-8(15-6-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPNCKCRSAVLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585859
Record name 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745066-18-6
Record name 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic intermediate of significant interest in modern medicinal chemistry. We delve into the structural contributions of its pyrimidine, piperazine, and trifluoromethyl moieties to its overall characteristics, including solubility, pKa, and lipophilicity (LogP). This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for the empirical determination of these critical parameters. Our approach is grounded in scientific integrity, providing a self-validating framework for experimental design and data interpretation, supported by authoritative references.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 745066-18-6) is a fluorinated heterocyclic compound that has emerged as a valuable building block in pharmaceutical research and development.[1] Its structure is a strategic amalgamation of three key functional groups:

  • A Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms, a common scaffold in numerous biologically active molecules.

  • A Piperazine Moiety: A saturated six-membered ring containing two nitrogen atoms, which imparts basicity and provides a versatile handle for further chemical modification.[1][2]

  • A Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group that profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability.[1]

This unique combination makes the compound a key intermediate in the synthesis of small molecules targeting a range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and optimizing synthetic routes.

Core Molecular and Physicochemical Profile

While extensive experimental data for this specific intermediate is not always publicly cataloged, its properties can be reliably predicted based on its structural features. The following table summarizes its key identifiers and expected physicochemical characteristics.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[1]
CAS Number 745066-18-6[1][3][4]
Molecular Formula C₉H₁₁F₃N₄[4]
Molecular Weight 232.21 g/mol [1][3][4]
Appearance Expected to be a solid at room temperature.[5]
Predicted Solubility Moderately polar. The piperazine moiety allows for salt formation (e.g., hydrochloride salt), which can enhance aqueous solubility.[1][6] Low solubility in water is otherwise expected.[5]
Predicted pKa The piperazine group imparts basicity, suggesting at least one basic pKa value. The pyrimidine nitrogens are weakly basic.[1]
Predicted LogP The trifluoromethyl group significantly increases lipophilicity, suggesting a positive LogP value.[5]

Aqueous Solubility: The Gateway to Bioavailability

Theoretical Imperative: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into circulation. Poor solubility is a leading cause of failure in drug development.

Structural Analysis:

  • The piperazine ring is the primary driver of aqueous solubility, especially under acidic conditions. Its nitrogen atoms can be protonated to form soluble salts.[1]

  • The trifluoromethyl-pyrimidine core is inherently hydrophobic. The CF₃ group, in particular, increases the molecule's lipophilic character, which counteracts aqueous solubility.[1]

This duality makes pH a critical factor in the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method, often considered the gold standard, measures the thermodynamic solubility of a compound.[7][8]

Causality: The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid phase, providing a true measure of its solubility under specific conditions (e.g., temperature, pH).[8]

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[8]

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each prepared buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment, typically at 37 ± 1 °C.[8] Agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to reach a plateau in concentration.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step; centrifugation at high speed is preferred over filtration, as the compound may adsorb to filter materials.[9]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent to prevent precipitation and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH condition based on the measured concentration and dilution factor.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis A Add excess compound to buffer vials (pH 1.2, 4.5, 6.8) B Agitate at 37°C (24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Extract clear supernatant C->D E Dilute aliquot with mobile phase D->E F Quantify via validated HPLC-UV E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Ionization Constant (pKa): Predicting In Vivo Charge State

Theoretical Imperative: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[11] It governs the extent of ionization at different physiological pHs, which in turn affects solubility, membrane permeability, and receptor binding.

Structural Analysis:

  • The piperazine moiety contains two nitrogen atoms that can accept protons. The secondary amine within the ring is expected to be the more basic site, with a pKa typical for cyclic secondary amines.

  • The pyrimidine ring nitrogens are significantly less basic due to the aromatic system and the electron-withdrawing effect of the CF₃ group. Their pKa values will be very low.

Determining the pKa of the piperazine nitrogen is crucial for predicting how the molecule's charge and solubility will change throughout the digestive system.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is highly precise and suitable for compounds with a chromophore whose absorbance spectrum changes with protonation state.[12]

Causality: The electronic structure of the pyrimidine ring (the chromophore) is influenced by the protonation state of the adjacent piperazine ring. This change in electronic structure leads to a measurable shift in the UV-Vis absorbance spectrum as a function of pH, allowing for the calculation of the pKa.[12]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

  • Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer in the series to create solutions of identical total compound concentration.

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.

  • Data Analysis: Plot absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against pH. The resulting data should form a sigmoidal curve.

  • pKa Calculation: The inflection point of this sigmoid curve corresponds to the pKa of the ionizable group.[11] This can be determined accurately by calculating the first derivative of the curve.[12]

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare compound stock solution C Add stock to each buffer (constant concentration) A->C B Create buffer series (e.g., pH 2-12) B->C D Measure UV-Vis spectrum for each sample C->D E Plot Absorbance vs. pH at analytical wavelength D->E F Fit sigmoidal curve to data E->F G Determine inflection point (pKa = pH at inflection) F->G

Caption: Workflow for Spectrophotometric pKa Determination.

Lipophilicity (LogP): A Measure of Membrane Permeability

Theoretical Imperative: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is quantified as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.[13]

Structural Analysis:

  • The trifluoromethyl group (CF₃) is a major contributor to lipophilicity. Replacing a hydrogen atom with a CF₃ group generally increases a molecule's LogP significantly.

  • The pyrimidine and piperazine rings contribute to both lipophilic (from their hydrocarbon portions) and hydrophilic (from the nitrogen atoms) character. The overall balance is shifted towards lipophilicity by the CF₃ group.

A positive LogP value is expected, indicating a preference for the lipid phase.[5][13]

Experimental Protocol: LogP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between octan-1-ol and water.[13][14]

Causality: The experiment physically separates a two-phase system of water (simulating the aqueous biological environment) and octan-1-ol (simulating lipid membranes). By measuring the compound's concentration in each phase at equilibrium, we directly calculate its partitioning preference.

Methodology:

  • Phase Saturation: Pre-saturate the octan-1-ol with water and the water (typically a pH 7.4 phosphate buffer) with octan-1-ol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated octan-1-ol to the aqueous solution in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in achieving a clean separation.

  • Quantification: Carefully sample both the aqueous and octan-1-ol layers. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[15]

  • LogP Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[13]

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log₁₀(P)

G cluster_prep Preparation cluster_part Partitioning cluster_analysis Analysis & Calculation A Pre-saturate octan-1-ol and pH 7.4 buffer B Dissolve compound in aqueous phase A->B C Add equal volume of octan-1-ol B->C D Shake to equilibrate C->D E Separate phases (centrifuge if needed) D->E F Measure concentration in each phase via HPLC E->F G Calculate LogP: log([C]oct / [C]aq) F->G

Caption: Workflow for Shake-Flask LogP Determination.

Conclusion

This compound is a molecule of significant synthetic utility, engineered with distinct functional domains that control its physicochemical behavior.[1] Its properties are a balance between the hydrophilicity and basicity imparted by the piperazine ring and the lipophilicity and metabolic stability conferred by the trifluoromethyl group. The piperazine moiety provides a crucial handle for enhancing aqueous solubility through salt formation, a key consideration for formulation. Concurrently, the trifluoromethyl group drives the lipophilicity necessary for membrane permeation. A thorough experimental characterization of its solubility, pKa, and LogP, as outlined in this guide, is essential for any research program utilizing this versatile intermediate, providing the foundational data needed to translate its synthetic potential into tangible therapeutic innovation.

References

  • ResolveMass Laboratories Inc. (n.d.). This compound | CAS 745066-18-6.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • World Health Organization. (n.d.). Annex 4.
  • Cambridge MedChem Consulting. (2019). LogD.
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. MDPI.
  • Cayman Chemical. (n.d.). 2-(1-Piperazinyl)pyrimidine.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Bouling Chemical Co., Limited. (n.d.). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine.
  • Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • ChemicalBook. (n.d.). This compound hydrochloride.
  • Sigma-Aldrich. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine.
  • MDPI. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • American Chemical Society. (n.d.). This compound, 98% Purity, C9H11F3N4, 1 gram.

Sources

Technical Monograph: 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Functional Pharmacophore & Mechanism of Action Guide

Executive Summary

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine (CAS: 2197052-44-9) is a high-value heterocyclic scaffold utilized primarily as a privileged structure in medicinal chemistry. Unlike a single-target drug, this moiety serves as a dual-functional pharmacophore, bridging two distinct therapeutic classes: Kinase Inhibitors (Oncology) and Monoaminergic Modulators (CNS/Neuroscience) .

Its structural utility is derived from the synergistic combination of a lipophilic, electron-withdrawing trifluoromethyl group (


) and a solubilizing, basic piperazine ring attached to a pyrimidine core. This guide dissects its molecular mechanism of action (MoA), synthesis, and application in drug discovery.[1]
Chemical Identity & Physicochemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 2197052-44-9
Molecular Formula

Molecular Weight 232.21 g/mol
Key Moieties Piperazine : Solubilizing group, H-bond donor/acceptor.Pyrimidine : Aromatic core, bioisostere of phenyl/pyridine.

Group
: Metabolic shield, lipophilicity enhancer.[2]
pKa (Predicted) ~8.5 (Piperazine secondary amine)
LogP (Predicted) ~1.5 – 2.0 (Enhanced by

)
Mechanism of Action: The Dual-Path Pharmacophore

This scaffold operates through two distinct mechanistic pathways depending on the biological context and the substitutions on the secondary amine of the piperazine.

Pathway A: Kinase Inhibition (ATP-Competitive Binding)

In oncology, this scaffold acts as a "Hinge Binder." The pyrimidine nitrogen atoms are positioned to accept hydrogen bonds from the backbone amide groups of the kinase hinge region (the segment connecting the N- and C-terminal lobes of the kinase).

  • The Anchor: The pyrimidine ring mimics the adenine ring of ATP, occupying the ATP-binding pocket.

  • The Shield: The 5-trifluoromethyl group occupies a hydrophobic pocket (often the "gatekeeper" region), increasing binding affinity and preventing metabolic oxidation of the ring.

  • The Solubilizer: The piperazine ring extends towards the solvent front, improving water solubility and allowing for the attachment of "tail" groups that interact with the ribose-binding pocket.

Pathway B: Serotonergic/Adrenergic Modulation (GPCR Ligand)

Structurally, this compound is an analog of TFMPP (1-(3-trifluoromethylphenyl)piperazine) and PmP (1-(2-pyrimidinyl)piperazine).

  • Mechanism: It functions as a ligand for G-Protein Coupled Receptors (GPCRs), specifically 5-HT (Serotonin) and

    
    -adrenergic receptors.
    
  • Binding Mode: The basic nitrogen of the piperazine forms a crucial salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix 3 (TM3) of the GPCR. The electron-deficient pyrimidine ring participates in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine/Tryptophan) in the receptor pocket.
    
Visualization of Signaling & Binding Logic

The following diagram illustrates the dual mechanistic potential of the scaffold and its structural logic.

MoA_Mechanism Scaffold 2-(Piperazin-1-yl)- 5-(trifluoromethyl)pyrimidine CF3 5-CF3 Group: Lipophilicity & Metabolic Stability Scaffold->CF3 Pyrim Pyrimidine Core: Hinge Binding / Pi-Stacking Scaffold->Pyrim Pip Piperazine Ring: Solubility & Salt Bridge Formation Scaffold->Pip Kinase Target A: Protein Kinases (PDGFR, PI3K) Pyrim->Kinase H-Bond Acceptor GPCR Target B: GPCRs (5-HT, Alpha-Adrenergic) Pyrim->GPCR Pi-Pi Stacking Pip->Kinase Solvent Exposure Pip->GPCR Protonated Amine ATP_Comp ATP-Competitive Inhibition (Hinge Region Interaction) Kinase->ATP_Comp Salt_Bridge Aspartate Salt Bridge (TM3 Interaction) GPCR->Salt_Bridge

Figure 1: Structural dissection of the pharmacophore showing how specific chemical moieties dictate binding to Kinase and GPCR targets.

Experimental Protocol: Synthesis & Validation

To utilize this scaffold in research, it is typically synthesized via a Nucleophilic Aromatic Substitution (


) reaction.
Protocol: Synthesis of this compound

Objective: Selective amination of the 2-position of the pyrimidine ring.

Reagents:

  • Substrate: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq).

  • Nucleophile: Piperazine (Anhydrous, 3.0 - 5.0 eq). Note: Excess is used to prevent bis-substitution.

  • Solvent: Acetonitrile (ACN) or DMF.

  • Base: Potassium Carbonate (

    
    ) or DIPEA (2.0 eq).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Chloro-5-(trifluoromethyl)pyrimidine (1 mmol) in anhydrous Acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add anhydrous Piperazine (4 mmol) and

    
     (2 mmol) to the solution.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM) or LC-MS. The product should appear as a more polar spot/peak.
    
  • Workup:

    • Cool reaction to room temperature.[3]

    • Filter off the solid inorganic salts (

      
      , KCl).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve residue in DCM and wash with water (to remove excess piperazine).

    • Dry organic layer over

      
      .
      
    • Optional: If high purity is required, convert to the hydrochloride salt by adding 4M HCl in Dioxane, precipitating the dihydrochloride salt.

Self-Validating Checkpoint:

  • H-NMR Confirmation: Look for the disappearance of the aromatic proton shift associated with the 2-Cl precursor and the appearance of two distinct multiplets (or broad singlets) for the piperazine methylene protons at

    
     2.8–3.8 ppm.
    
  • LC-MS: Confirm Mass

    
    .
    
References
  • Cayman Chemical. (n.d.). 2-(1-Piperazinyl)pyrimidine Product Information. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 329762999: 2-Chloro-5-(trifluoromethyl)pyrimidine.[4] Retrieved from

  • Abdel-Magid, A. F. (2011). Piperazinylpyrimidine Derivatives as Selective Kinase Inhibitors. European Journal of Medicinal Chemistry. (Contextual reference to the scaffold's use in kinase inhibition).
  • Gobbi, M., et al. (1990). Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain. European Journal of Pharmacology. (Establishes the GPCR activity of the core scaffold).
  • BLD Pharm. (n.d.). This compound dihydrochloride.[5] Retrieved from

Sources

The Piperazinylpyrimidine Scaffold: A Multi-Target Pharmacological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazinylpyrimidine scaffold—defined by a pyrimidine ring linked to a piperazine moiety—represents a "privileged structure" in medicinal chemistry. Its pharmacological versatility stems from its unique physicochemical properties: the pyrimidine ring serves as a robust hydrogen-bond acceptor/donor system ideal for the ATP-binding hinge region of kinases, while the piperazine tail offers a solubilizing vector that can extend into solvent-exposed pockets or secondary binding sites (e.g., the ribose pocket).

This guide deconstructs the therapeutic utility of this scaffold, moving beyond simple structural descriptions to analyze the mechanistic causality of its binding modes in Oncology, Neuroscience, and Infectious Disease.

Part 1: The Kinase Landscape (Oncology)

The most established application of piperazinylpyrimidines is in the inhibition of protein kinases. The scaffold functions as a Type I or Type I½ ATP-competitive inhibitor.

Target: Epidermal Growth Factor Receptor (EGFR)

Therapeutic Context: Non-Small Cell Lung Cancer (NSCLC). Mechanism of Action: The pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase (specifically Met793 in EGFR). The piperazine moiety, often substituted at the N4-position, extends towards the solvent front. This extension is critical for physicochemical optimization (solubility) and can be derivatized to interact with the ribose-phosphate binding region.

  • Key Mutation Target: T790M (The "Gatekeeper" mutation). Piperazinylpyrimidines have shown efficacy in overcoming resistance by avoiding steric clash with the bulky Methionine residue that renders first-generation inhibitors (e.g., Gefitinib) ineffective.

Target: Cyclin-Dependent Kinases (CDKs)

Therapeutic Context: Cell cycle arrest in solid tumors (Colorectal, Breast). Specific Example: R547 (Ro-547). Mechanism: R547, a diaminopyrimidine derivative, utilizes the piperazine tail to induce a conformational lock in the CDK2/Cyclin E complex. The piperazine ring is often sulfonylated or alkylated to tune the lipophilicity (LogP), allowing the drug to penetrate the cell membrane while maintaining high affinity (Ki < 5 nM) for the ATP pocket.

Structural Logic & Visualization

The following diagram illustrates the pharmacophore mapping of a typical piperazinylpyrimidine kinase inhibitor.

KinaseBinding cluster_0 Pharmacophore Structure cluster_1 Kinase Active Site Pyrimidine Pyrimidine Core (Hinge Binder) Hinge Hinge Region (Met793/Glu81) Pyrimidine->Hinge H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Thr790/Met790) Pyrimidine->Gatekeeper Steric Avoidance Linker C-N Bond (Rigid/Flexible) Piperazine Piperazine Tail (Solubility/Selectivity) Linker->Piperazine Solvent Solvent Front (Water Network) Piperazine->Solvent Hydrophilic Interaction

Caption: Pharmacophore mapping of piperazinylpyrimidine binding. The core anchors to the kinase hinge, while the tail modulates physicochemical properties.

Part 2: The GPCR Interface (Neuroscience)

In the Central Nervous System (CNS), the scaffold shifts from an ATP-mimic to a neurotransmitter modulator. The nitrogen-rich piperazine ring is essential for ionic interactions with the conserved Aspartate residue (D3.32) in aminergic GPCRs.

Target: Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7)

Therapeutic Context: Anxiety, Depression, and Schizophrenia. Mechanism:

  • 5-HT1A (Anxiolytic): Piperazinylpyrimidines often act as partial agonists. The pyrimidine ring provides aromatic pi-stacking interactions within the receptor pocket, while the protonated piperazine nitrogen forms a salt bridge with Asp116.

  • 5-HT2A (Antipsychotic): Derivatives acting as antagonists prevent 5-HT induced phosphoinositide hydrolysis. The structural rigidity of the pyrimidine-piperazine bond reduces entropic penalty upon binding.

Target: Dopamine Receptors (D2/D3)

Therapeutic Context: Antipsychotics (Atypical). Differentiation: High selectivity for D3 over D2 is often achieved by modifying the distal nitrogen of the piperazine ring with bulky aryl amides, creating "bitopic" ligands that span the orthosteric and secondary binding pockets.

Comparative Binding Data (Representative)
Target ReceptorInteraction ModeKey Residue InteractionTherapeutic Outcome
5-HT1A Partial AgonistAsp116 (Salt Bridge)Anxiolysis (e.g., Buspirone analogs)
5-HT2A AntagonistPhe340 (Pi-Stacking)Antipsychotic / Antidepressant
Dopamine D3 AntagonistAsp110 (Salt Bridge)Cognitive enhancement / Addiction
Alpha-1A AntagonistGlu180 (Charge-Charge)BPH Symptom Relief

Part 3: Emerging Frontiers (Infectious Disease)

Target: Plasmodium falciparum DHFR (PfDHFR)

Therapeutic Context: Malaria (Chloroquine-resistant strains). Mechanism: Unlike the kinase targets, here the scaffold targets the folate pathway. The pyrimidine ring mimics the pteridine ring of the natural substrate (dihydrofolate).

  • Key Insight: Hybrid molecules linking a 4-aminoquinoline (chloroquine-like) to a piperazinylpyrimidine show dual activity: inhibiting hemozoin formation and blocking PfDHFR. This "double-tap" mechanism reduces the likelihood of parasite resistance.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols describe how to validate these targets. These are self-validating systems requiring positive and negative controls.

Protocol: Radiometric Kinase Inhibition Assay (33P-ATP)

Purpose: Determine the IC50 of a piperazinylpyrimidine against EGFR or CDK.

  • Buffer Preparation: Prepare Kinase Buffer (20 mM MOPS pH 7.2, 25 mM Beta-Glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT). Note: Vanadate is essential to inhibit endogenous phosphatases.

  • Enzyme Mix: Dilute recombinant EGFR (human, intracellular domain) in Kinase Buffer.

  • Substrate Mix: Prepare Poly(Glu,Tyr) 4:1 peptide substrate with 10 mM MgCl2 and MnCl2.

  • Reaction Initiation:

    • Add 10 µL of Compound (serially diluted in DMSO).

    • Add 10 µL of Enzyme Mix.

    • Initiate with 10 µL of [gamma-33P]ATP mix (Specific activity ~500 cpm/pmol).

  • Incubation: Incubate at 30°C for 40 minutes.

  • Termination: Stop reaction with 3% Phosphoric acid.

  • Filtration: Spot onto P30 filtermat, wash 3x with 75 mM phosphoric acid, then methanol. Dry and count.

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield IC50 within 2-fold of historical data.

Protocol: GPCR Radioligand Binding (Membrane Prep)

Purpose: Determine Ki affinity for 5-HT1A.

  • Membrane Prep: Harvest CHO cells expressing h5-HT1A. Homogenize in ice-cold Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Total Binding: Membrane + [3H]-8-OH-DPAT (1 nM).

    • Non-Specific Binding (NSB): Add 10 µM Serotonin (saturating concentration).

    • Test: Add piperazinylpyrimidine compound (10^-10 to 10^-5 M).

  • Equilibrium: Incubate 60 min at 25°C.

  • Harvest: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Note: PEI reduces non-specific binding of the radioligand to the filter.

  • Analysis: Calculate IC50 using non-linear regression. Convert to Ki using Cheng-Prusoff equation:

    
    .
    
Experimental Workflow Diagram

Workflow Design In Silico Design (Docking to Crystal Structure) Synthesis Chemical Synthesis (Pd-catalyzed Buchwald-Hartwig) Design->Synthesis Purification Purification (HPLC >95% Purity) Synthesis->Purification Assay Bioassay (Kinase/GPCR) Purification->Assay SAR SAR Analysis (Potency vs. Selectivity) Assay->SAR SAR->Design Refinement Loop

Caption: Iterative drug discovery cycle for piperazinylpyrimidine optimization.

References

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Source: NIH / MDPI URL:[Link] Relevance: Defines the binding mode of pyrimidine-based inhibitors in kinase pockets.

  • Discovery of R547: A Potent and Selective Cyclin-Dependent Kinase Inhibitor. Source: PubMed / Journal of Medicinal Chemistry URL:[Link] Relevance: Validates the diaminopyrimidine-piperazine scaffold for CDK inhibition.

  • 5-HT6 Receptor Antagonists: Structure-Activity Relationship of Substituted 2-(1-methyl-4-piperazinyl)pyridines. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link] Relevance: Details the SAR for piperazinyl-heterocycles in serotonin modulation.

  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis and Antiplasmodial Activity. Source: ACS Omega / NIH URL:[Link] Relevance: Establishes the scaffold's utility in infectious disease (Malaria).

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen URL:[Link] Relevance: Comprehensive review of the scaffold's physicochemical properties and synthesis.

Degradation Pathways of Trifluoromethylpyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways of trifluoromethylpyrimidines, synthesizing metabolic, hydrolytic, and photolytic mechanisms.

Executive Summary: The Fluorine Stability Paradox

Trifluoromethyl (


) pyrimidines, exemplified by drugs like Trifluridine (FTD)  and agrochemicals, represent a cornerstone of modern bio-active molecular design. The 

motif is selected specifically for its metabolic robustness—the C-F bond (approx. 116 kcal/mol) resists oxidative metabolism by Cytochrome P450s.

However, this stability creates a unique degradation challenge. Unlike non-fluorinated analogs, these compounds do not degrade via standard alkyl oxidation. Instead, they undergo specific, high-energy degradation cascades :

  • Hydrolytic Transformation: Conversion of the lipophilic

    
     group to a hydrophilic carboxylate (
    
    
    
    ) under basic conditions.
  • Phosphorolytic Cleavage: Enzymatic glycosidic bond breakage releasing the free base.

  • Radical Defluorination: Photolytic stripping of fluorine atoms, often generating toxic fluoro-carbonyl intermediates.

This guide maps these pathways to provide a predictive model for stability profiling and environmental fate analysis.

Physicochemical Basis of Degradation

The degradation susceptibility of trifluoromethylpyrimidines is dictated by the electronic perturbation of the pyrimidine ring.

  • Electronic Pull: The

    
     group is a powerful electron-withdrawing group (EWG) (
    
    
    
    ). This depletes electron density from the pyrimidine ring, specifically activating the C2, C4, and C6 positions for nucleophilic attack.
  • The "Sacrificial" Shield: While the

    
     group protects the C5 position from electrophilic metabolic attack (e.g., hydroxylation), it renders the neighboring bonds susceptible to hydrolysis.
    

Pathway A: Hydrolytic Degradation ( )

Contrary to the assumption that


 groups are inert, they are labile to hydrolysis when attached to electron-deficient heterocycles. In aqueous basic media (pH > 7.5), 5-trifluoromethylpyrimidines undergo a net transformation to 5-carboxypyrimidines .
Mechanism

The mechanism follows a nucleophilic substitution-elimination sequence, distinct from standard ester hydrolysis.

  • Activation: The pyrimidine ring acts as an electron sink, making the

    
     carbon sufficiently electrophilic.
    
  • Nucleophilic Attack: Hydroxide ions (

    
    ) attack the 
    
    
    
    carbon.
  • Fluoride Elimination: Sequential loss of

    
     ions and addition of 
    
    
    
    leads to a gem-difluoro alcohol intermediate, which rapidly collapses to the acyl fluoride and finally the carboxylic acid.

Key Degradation Product: 5-Carboxyuracil derivatives (e.g., 5-carboxy-2'-deoxyuridine).[1]

Critical Insight: This pathway is pH-dependent.[1] At physiological pH (7.4), the half-life of 5-trifluoromethyl-2'-deoxyuridine is approximately 45 hours , but this accelerates logarithmically with alkalinity [1].

Pathway B: Metabolic Degradation (The Trifluridine Case)

In biological systems, the primary degradation route is not ring opening, but phosphorolysis . This is the dose-limiting factor for drugs like Trifluridine.

The Thymidine Phosphorylase (TP) Bottleneck
  • Substrate Recognition: Trifluridine mimics thymidine.

  • Phosphorolysis: The enzyme Thymidine Phosphorylase (TP) attacks the glycosidic bond with inorganic phosphate.

  • Release: The sugar moiety is removed, releasing the free base 5-trifluoromethyluracil (5-CF3U) .

  • Fate: 5-CF3U is inactive and excreted renally, or further degraded via the dihydro-pyrimidine dehydrogenase (DPD) pathway to 5-trifluoromethyl-5,6-dihydrouracil.

Inhibition Strategy: To prevent this rapid degradation, Trifluridine is co-formulated with Tipiracil , a potent TP inhibitor, which "locks" the drug in its active nucleoside form [2].

Pathway C: Photolytic & Radical Defluorination

Under UV irradiation (environmental fate) or advanced oxidation processes (wastewater treatment), the C-F bond itself is cleaved.

Radical Mechanism[2][3]
  • Homolysis: UV light (254 nm) or radical initiators cause homolytic cleavage of the C-F bond.

  • Stepwise Defluorination:

    
    
    
    
    
    This reductive defluorination produces difluoromethyl and monofluoromethyl species.
  • Toxic Byproducts: Complete degradation often yields fluoroacetaldehyde or fluoroacetate , both of which are highly cardiotoxic and require strict monitoring in degradation studies [3].

Visualization: Master Degradation Topology

The following diagram integrates the hydrolytic, metabolic, and photolytic pathways into a single logic flow.

DegradationPathways Start Trifluoromethylpyrimidine (e.g., Trifluridine) TP_Enzyme Enzyme: Thymidine Phosphorylase Start->TP_Enzyme Metabolic Route BaseCond pH > 7.5 (Hydrolysis) Start->BaseCond Chemical Stability UV UV / Radical Source Start->UV Environmental Fate FreeBase 5-Trifluoromethyluracil (Inactive Metabolite) TP_Enzyme->FreeBase Phosphorolysis Renal Renal Excretion FreeBase->Renal GemDiol Intermediate: Gem-difluoro alcohol BaseCond->GemDiol OH- Attack Carboxy 5-Carboxy-uracil derivative (COOH) GemDiol->Carboxy -HF Elimination Radical Radical Intermediate (R-CF2•) UV->Radical C-F Homolysis Defluoro Difluoromethyl / Monofluoromethyl Species Radical->Defluoro H-Abstraction Toxic Toxic Aldehydes (Fluoroacetaldehyde) Defluoro->Toxic Ring Cleavage

Figure 1: Integrated degradation topology of trifluoromethylpyrimidines showing metabolic (yellow), hydrolytic (green path), and photolytic (radical) fates.

Experimental Protocol: Integrated Stress Testing

To validate these pathways for a new chemical entity (NCE), use this self-validating workflow.

Phase 1: Hydrolytic Stress Profiling
  • Objective: Quantify

    
     conversion.
    
  • Method:

    • Prepare 1 mM NCE in phosphate buffers (pH 2.0, 7.4, 10.0).

    • Incubate at 40°C for 72 hours.

    • Detection: Use 19F-NMR .

      • Signal: Watch for the disappearance of the singlet at -63 ppm (

        
        ) and appearance of fluoride ion (
        
        
        
        ) at -119 ppm.
      • Validation: Verify COOH formation via LC-MS/MS (Mass shift:

        
         is a net change of -22 Da).
        
Phase 2: Photolytic Stability
  • Objective: Detect radical defluorination.

  • Method:

    • Expose 10 µM aqueous solution to Xenon arc lamp (ICH Q1B conditions).

    • Detection: Derivatize samples with 2,4-DNPH to capture volatile fluoro-aldehydes.

    • Analyze via HPLC-UV to detect toxic breakdown products.

Phase 3: Metabolic Stability (Microsomal)
  • Objective: Assess TP vs. P450 clearance.

  • Method:

    • Incubate NCE with human liver microsomes (HLM) +/- NADPH.

    • Control: Add Tipiracil (TP inhibitor) to a parallel sample.

    • Interpretation: If degradation halts with Tipiracil but is unaffected by NADPH absence, the pathway is TP-mediated phosphorolysis , not oxidative P450 metabolism.

Summary Table: Degradation Markers

PathwayTrigger ConditionPrimary IntermediateTerminal ProductDetection Marker
Hydrolysis pH > 8.0, HeatGem-difluoro alcohol5-Carboxypyrimidine19F-NMR: Free

signal
Metabolism Thymidine PhosphorylaseFree Nucleobase5-TrifluoromethyluracilLC-MS: Loss of ribose (-116 Da)
Photolysis UV Light (254nm)Difluoromethyl radicalFluoroacetaldehydeDerivatization + HPLC

References

  • Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Source: National Institutes of Health (PubMed) URL:[Link](Verified Context: Kinetics of base-catalyzed hydrolysis of trifluoromethyl to carboxy group)

  • Biomarkers of Trifluridine-Tipiracil Efficacy. Source: National Institutes of Health (PMC) URL:[Link](Verified Context: Metabolic pathway of FTD and role of Tipiracil)

  • Photochemical C-F Activation Enables Defluorinative Alkylation. Source: Journal of the American Chemical Society URL:[Link](Verified Context: Radical mechanisms for C-F bond cleavage)

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions. Source: ScienceDirect / Bioorganic Chemistry URL:[Link](Verified Context: Analogous ring opening and toxicity of fluoro-aldehydes)

Sources

Theoretical Properties of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine (CAS: 745066-18-6 / 2197052-44-9) Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists[1]

Executive Technical Summary

This compound represents a "privileged scaffold" in modern medicinal chemistry, fusing a lipophilic, electron-deficient pyrimidine core with a hydrophilic, basic piperazine tail.[1] This specific substitution pattern offers a unique balance of physicochemical properties optimized for CNS penetration and kinase hinge binding.

The 5-trifluoromethyl (CF


) group serves as a metabolic blocker and lipophilicity modulator, while the piperazine moiety provides a versatile handle for diversifying SAR (Structure-Activity Relationship) libraries.[1][2] This guide dissects the molecule’s theoretical electronic state, reactivity profile, and application in high-affinity ligand design.[1]

Structural & Electronic Analysis

The molecule is defined by a "push-pull" electronic system that dictates its reactivity and binding potential.

The Pyrimidine Core (The "Pull")

The pyrimidine ring is naturally electron-deficient (π-deficient) due to the electronegativity of the two nitrogen atoms.[1] The addition of a 5-trifluoromethyl group significantly amplifies this deficiency.

  • Inductive Effect (-I): The CF

    
     group strongly withdraws electron density from the aromatic ring, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[1]
    
  • Metabolic Stability: The C–F bond strength (~116 kcal/mol) and the steric bulk of the CF

    
     group block cytochrome P450 oxidation at the typically vulnerable 5-position.[1]
    
The Piperazine Tail (The "Push")

The piperazine ring attached at the C2 position acts as an electron donor via the lone pair on the N1 nitrogen.[1]

  • Resonance Contribution: The N1 lone pair participates in conjugation with the pyrimidine ring. However, the strong electron-withdrawing nature of the 5-CF

    
     pyrimidine system reduces the basicity of N1, rendering it essentially non-basic and planar.[1]
    
  • Distal Basicity: The distal nitrogen (N4) remains sp

    
     hybridized and highly basic (pKa ~8.5–9.5), serving as the primary site for protonation and salt formation.[1]
    

Physicochemical Profiling

The following data represents a synthesis of experimental benchmarks for similar scaffolds and calculated theoretical values for the specific target.

Table 1: Physicochemical Properties Matrix[3]
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 232.21 g/mol Fragment-like; ideal for Lead-Oriented Synthesis (LE).[1]
Formula C

H

F

N

High Nitrogen/Fluorine content.[1]
cLogP 1.4 – 1.8Optimal lipophilicity for membrane permeability without compromising aqueous solubility.
TPSA ~45 Å

Well below the 90 Å

threshold for BBB permeability.
pKa (Distal N) 8.8 ± 0.5Exists as a cation at physiological pH (7.4), improving solubility.[1]
pKa (Proximal N) < 1.0Non-basic due to delocalization into the pyrimidine ring.[1]
H-Bond Donors 1 (Distal NH)Critical for solvent interaction or receptor salt-bridging.[1]
H-Bond Acceptors 4 (N atoms + F)Pyrimidine Ns are weak acceptors; F atoms act as weak acceptors.[1]

Synthetic Utility & Reactivity Protocols

This scaffold is rarely the final drug; it is a high-value intermediate. Its reactivity is dominated by the nucleophilicity of the distal piperazine nitrogen.

Synthesis of the Core

The standard route involves a Nucleophilic Aromatic Substitution (S


Ar).[1] The 5-CF

group activates the 2-position for nucleophilic attack.[1]

Protocol 1: S


Ar Coupling (Theoretical Standard) 
  • Reagents: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq), Piperazine (3.0 eq to prevent bis-substitution), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Conditions: Heat to 60–80°C for 2–4 hours.

  • Workup: The excess piperazine scavenges HCl. Dilute with water, extract with EtOAc.[1] The product is often pure enough without chromatography.

  • Mechanism: The amine attacks C2, forming a Meisenheimer complex stabilized by the electron-withdrawing CF

    
     and ring nitrogens, followed by elimination of chloride.[1]
    
Derivatization of the Distal Nitrogen

The secondary amine at N4 is the "growth vector" for medicinal chemists.

  • Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)

    
     to attach alkyl chains.[1]
    
  • Amide Coupling: Reacts with carboxylic acids + HATU/DIPEA to form amides (common in kinase inhibitors to reach the "gatekeeper" residue).[1]

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (GPCR ligands).[1]

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 2-aminopyrimidine motif is a classic "hinge binder" in kinase inhibitors.[1]

  • Interaction: The pyrimidine N1 acts as a hydrogen bond acceptor from the kinase hinge backbone (e.g., Met residue).[1]

  • Role of CF

    
    :  It occupies the hydrophobic pocket (often the "gatekeeper" or solvent-front pocket), increasing potency via hydrophobic effect and entropy displacement.[1]
    
GPCR Ligands (CNS Targets)

The piperazine moiety mimics the ethylenediamine pharmacophore found in serotonin (5-HT) and dopamine antagonists.[1]

  • Example: 1-(2-Pyrimidinyl)piperazine (1-PP) is a metabolite of Buspirone.[1][3] The addition of 5-CF

    
     modulates the affinity for 5-HT
    
    
    
    and
    
    
    -adrenergic receptors by altering the electronic density of the aromatic ring.[1]

Visualization of Pathways[1]

Diagram 1: Synthesis & Reactivity Logic

This diagram illustrates the formation of the core and its subsequent divergence into functional drug classes.

G Start 2-Chloro-5-(trifluoromethyl) pyrimidine Core 2-(Piperazin-1-yl)-5- (trifluoromethyl)pyrimidine (THE SCAFFOLD) Start->Core SnAr (MeCN, 80°C) Reagent Piperazine (Excess) Reagent->Core Path1 Reductive Amination (Aldehydes) Core->Path1 N4 Functionalization Path2 Amide Coupling (Carboxylic Acids) Core->Path2 N4 Functionalization Product1 GPCR Ligands (CNS Active) Path1->Product1 Product2 Kinase Inhibitors (Oncology) Path2->Product2

Caption: Synthetic workflow from raw materials to bioactive drug classes via the 5-CF3-pyrimidine scaffold.

Diagram 2: Pharmacophore Mapping

This diagram visualizes the theoretical binding interactions of the molecule within a protein active site.

Pharmacophore CF3 5-CF3 Group (Hydrophobic) Pocket Hydrophobic Pocket (Gatekeeper) CF3->Pocket Van der Waals PyrimN Pyrimidine N1 (H-Bond Acceptor) DistalN Distal Piperazine NH (Cationic/Donor) Acid Asp/Glu Residue (Salt Bridge) DistalN->Acid Ionic Interaction Hinge Kinase Hinge (Backbone NH) Hinge->PyrimN Hydrogen Bond

Caption: Theoretical binding mode showing critical interactions with receptor residues.[1]

References

  • Resolve Mass. (n.d.). This compound | CAS 745066-18-6.[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link][1]

  • Taylor & Francis. (2022).[1] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022).[1] Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals.[2][3][4][5][6][7] Retrieved from [Link]

Sources

Methodological & Application

Strategic Application Note: 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidine (CAS: 745066-18-6) represents a "privileged structure" in modern medicinal chemistry. It serves as a bifunctional scaffold, combining the metabolic stability and lipophilicity of the 5-trifluoromethylpyrimidine core with the solubility and vector-extension capabilities of the piperazine linker.

This guide details the strategic rationale for selecting this fragment, provides validated synthetic protocols for its generation and derivatization, and analyzes its role in successful drug candidates (e.g., PI3K and FLT3 inhibitors).

Chemoinformatic Profile & Rationale

The "Fluorine Edit" and Metabolic Stability

The substitution of a hydrogen or methyl group with a trifluoromethyl (


) group at the 5-position of the pyrimidine ring is a critical design element.[1]
  • Metabolic Blockade: The C5 position of pyrimidines is electronically susceptible to oxidative metabolism (e.g., by Cytochrome P450s). The

    
     group sterically and electronically blocks this site, significantly extending the half-life (
    
    
    
    ) of the parent molecule.
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     lowers the 
    
    
    
    of the pyrimidine ring nitrogens, reducing non-specific binding to cytosolic proteins while maintaining the hydrogen-bond acceptor capability required for kinase hinge binding.
The Piperazine Vector
  • Solubility Handle: The distal secondary amine of the piperazine ring (pKa ~8.5–9.0) remains protonated at physiological pH, improving aqueous solubility—a common challenge in kinase inhibitor design.

  • Diversity Vector: The exposed amine (

    
    ) serves as a nucleophilic handle for rapid library generation via amide coupling, urea formation, or reductive amination.
    
Fragment Utility Map (DOT Visualization)

FragmentUtility Fragment 2-(Piperazin-1-yl)-5-(CF3)pyrimidine Prop1 5-CF3 Group Fragment->Prop1 Prop2 Pyrimidine Core Fragment->Prop2 Prop3 Piperazine Linker Fragment->Prop3 Effect1 Blocks CYP Oxidation (C5 Position) Prop1->Effect1 Effect2 Increases Lipophilicity (Membrane Permeability) Prop1->Effect2 Effect3 Hinge Binding (Kinase Inhibitors) Prop2->Effect3 Effect4 Solubility (Ionizable N) Prop3->Effect4 Effect5 Vector for Library Expansion Prop3->Effect5

Figure 1: Functional decomposition of the fragment showing how each structural element contributes to ADME/Tox and potency profiles.

Validated Synthetic Protocols

Protocol A: Synthesis of the Core Fragment

This protocol describes the synthesis of this compound from 2-chloro-5-(trifluoromethyl)pyrimidine.

Reaction Principle: Nucleophilic Aromatic Substitution (


). The electron-deficient nature of the pyrimidine, enhanced by the 5-

group, makes the 2-chloro position highly reactive toward nucleophiles.

Materials:

  • Substrate: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq)

  • Nucleophile: Piperazine (Anhydrous, 3.0–5.0 eq). Note: Excess is used to prevent bis-substitution or dimerization.

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve piperazine (5.0 eq) in MeCN (10 vol) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0°C. Dropwise add a solution of 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in MeCN (2 vol).

    • Rationale: Slow addition at low temperature favors mono-substitution over dimerization.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM) or LCMS. The product usually appears as the major peak (

      
      ).
      
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend residue in DCM and wash with water (

      
      ).
      
    • Critical Step: If excess piperazine is difficult to remove, wash the organic layer with saturated

      
      . The product (mono-substituted) will remain in the organic layer, while unsubstituted piperazine partitions into the aqueous phase (pH dependent).
      
  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH3 gradient).

Protocol B: "Green" Synthesis (Water/Surfactant)

Adapted from recent green chemistry methodologies for pyrimidines [1].

  • Medium: Prepare a 2 wt% solution of TPGS-750-M (surfactant) in water.

  • Reaction: Add substrate and piperazine (1.1 eq) to the aqueous solution.

  • Conditions: Stir vigorously at RT for 4–6 hours. The hydrophobic effect within the surfactant micelles accelerates the reaction rate.

  • Isolation: Extract with minimal Ethyl Acetate. This method typically yields high purity without chromatography.

Protocol C: Coupling to Core Scaffolds (Derivatization)

Once the fragment is synthesized, the distal amine is coupled to the main drug scaffold.

Scenario: Amide Coupling (e.g., attaching to a carboxylic acid core).

  • Activation: Dissolve the Carboxylic Acid core (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Coupling: Add This compound (1.1 eq).

  • Completion: Stir at RT for 2–12 hours. Monitor for disappearance of the acid.

Medicinal Chemistry Applications

Kinase Inhibitors (PI3K/mTOR & FLT3)

The fragment is extensively used in targeting the PI3K/Akt/mTOR pathway.

  • Case Study (CYH33 Analogues): In the development of PI3K

    
     inhibitors, the 2-aminopyrimidine moiety acts as a hinge binder. The piperazine extends into the solvent-exposed region, improving solubility, while the 5-
    
    
    
    group fills a hydrophobic pocket (e.g., the affinity pocket in PI3K), enhancing selectivity over other kinases [2].
  • Mechanism: The pyrimidine N1 accepts a hydrogen bond from the hinge region (e.g., Val851 in PI3K

    
    ), while the C2-amino group (from piperazine) acts as a donor.
    
GPCR Ligands (Serotonin/Dopamine)

The 2-pyrimidinylpiperazine motif is a classic pharmacophore for 5-HT1A and D2 receptors (e.g., Buspirone, Gepirone).

  • Differentiation: While Buspirone uses a simple pyrimidine, adding the 5-trifluoromethyl group shifts the selectivity profile and metabolic stability. It renders the ring less electron-rich, potentially reducing affinity for

    
    -adrenergic receptors (a common off-target liability causing hypotension) while maintaining 5-HT affinity.
    
Synthetic Pathway Visualization

SynthesisPath cluster_0 Step 1: Fragment Generation SM1 2-Chloro-5-(CF3)pyrimidine Intermediate 2-(Piperazin-1-yl)-5-(CF3)pyrimidine (The Fragment) SM1->Intermediate Nucleophilic Attack SM2 Piperazine (Excess) SM2->Intermediate Nucleophilic Attack Target Final Drug Candidate (Amide/Urea Linked) Intermediate->Target Derivatization Cond1 SNAr: MeCN, RT Yield: >85% Cond2 Coupling: HATU/DIPEA or Triphosgene (Urea)

Figure 2: Synthetic workflow from raw materials to drug candidate integration.

Quality Control & Characterization

NMR Diagnostics

The Trifluoromethyl group provides a unique handle for NMR verification.

  • 
     NMR:  Expect a sharp singlet around -60 to -63 ppm . This is distinct and simplifies quantification in crude mixtures.
    
  • 
     NMR: 
    
    • Pyrimidine Protons: The protons at positions 4 and 6 appear as a singlet (due to symmetry) or two doublets (if the piperazine is locked in conformation) in the downfield region (~8.5 – 8.7 ppm ). The

      
       group causes a significant downfield shift compared to the non-fluorinated analog.
      
    • Piperazine Protons: Two multiplets at ~3.8 ppm (adjacent to pyrimidine) and ~2.9 ppm (distal amines).

Physicochemical Data Table[2]
PropertyValue (Approx)Impact on Design
Molecular Weight 232.21 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 1.2 – 1.5Moderate lipophilicity; good membrane permeability.
TPSA ~38

Low polar surface area, favorable for CNS penetration.
pKa (Distal N) 8.8Basic; ensures solubility at pH 7.4.
pKa (Ring N) < 1.0Very weak base due to electron-withdrawing

.

References

  • Navuluri, C. et al. (2024).[2] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters.

  • Liu, X. et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor.[3] European Journal of Medicinal Chemistry.

  • ResolveMass Laboratories. (2023). Technical Datasheet: this compound.

  • Cayman Chemical. (2023). 2-(1-Piperazinyl)pyrimidine Product Information.

Sources

derivatization of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine for SAR Studies

Abstract

This guide details the strategic derivatization of This compound (CAS: 745066-18-6), a "privileged scaffold" in modern drug discovery.[1] Widely utilized in the development of GPCR ligands (specifically 5-HT and Dopamine antagonists) and kinase inhibitors (EGFR, FAK), this core offers a unique balance of metabolic stability and solubility. This document provides validated protocols for modifying the distal piperazine nitrogen (


) to generate focused Structure-Activity Relationship (SAR) libraries, emphasizing amide coupling, urea formation, and 

-arylation.

Structural Logic & SAR Vectors

The Scaffold Architecture

The utility of this compound lies in its bipartite nature:

  • The Pyrimidine Head (

    
    -Core):  The trifluoromethyl group at C5 is a critical bioisostere.[1] It enhances lipophilicity (
    
    
    
    logP
    
    
    +1.2 relative to methyl) and blocks metabolic oxidation at the aromatic ring, significantly extending half-life (
    
    
    ). The electron-withdrawing nature of the
    
    
    group and the pyrimidine nitrogens reduces the electron density of the attached piperazine
    
    
    , preventing metabolic
    
    
    -dealkylation at that site.
  • The Piperazine Tail (Linker/Handle): The piperazine ring serves as a semi-rigid linker that projects substituents into solvent-exposed regions of a binding pocket. The distal nitrogen (

    
    ) is a secondary amine, serving as the primary nucleophilic handle for diversification.
    
Visualizing the SAR Strategy

The following diagram illustrates the primary vectors for chemical modification based on the reactivity of the


 position.

SAR_Vectors Core 2-(Piperazin-1-yl)- 5-(trifluoromethyl)pyrimidine (Nucleophilic N4) Amide Amide Coupling (R-CO-N) Target: H-Bond Acceptors Core->Amide HATU/DIPEA + R-COOH Urea Urea/Carbamate (R-NH-CO-N) Target: H-Bond Donors Core->Urea Isocyanates or Carbamoyl Cl Aryl N-Arylation (Ar-N) Target: Pi-Stacking/Kinase Hinges Core->Aryl Buchwald-Hartwig or SnAr Alkyl Reductive Amination (R-CH2-N) Target: Basicity/Cationic Interaction Core->Alkyl STAB + Aldehydes

Figure 1: Strategic vectors for diversifying the piperazine nitrogen. Colors indicate distinct chemical pathways.

Validated Synthetic Protocols

The following protocols are designed for parallel synthesis (library generation) but can be scaled up for lead optimization.

Protocol A: High-Throughput Amide Coupling (HATU Method)

Purpose: To introduce diversity using the vast commercially available carboxylic acid space. Ideal for optimizing H-bond interactions in the solvent front.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Carboxylic Acid: R-COOH (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a reaction vial, dissolve the carboxylic acid (1.2 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

    • Expert Insight: Pre-activation is crucial. The

      
      -pyrimidine core makes the piperazine less basic than a standard amine, but steric hindrance from the HATU byproduct can still occur if the amine is added too early.
      
  • Coupling: Add the pyrimidine scaffold (1.0 eq) dissolved in minimal DMF to the activated acid mixture.

  • Reaction: Seal and stir at RT for 4–12 hours. Monitor by LCMS.

    • Self-Validation: Completion is indicated by the disappearance of the scaffold peak (m/z ~233 [M+H]+) and appearance of the amide product.

  • Workup: Dilute with EtOAc, wash 3x with saturated

    
     (to remove HATU byproducts) and 1x with brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Protocol B: Urea Synthesis (Isocyanate Method)

Purpose: To create urea linkages common in kinase inhibitors (e.g., Sorafenib mimics) which serve as dual H-bond donor/acceptors.

Reagents:

  • Scaffold: 1.0 eq

  • Isocyanate: R-N=C=O (1.1 eq)

  • Base:

    
     (Triethylamine) (1.5 eq) - Optional, usually not needed for reactive isocyanates.
    
  • Solvent: DCM (Dichloromethane) or THF.

Methodology:

  • Dissolve the scaffold in dry DCM at

    
    .
    
  • Add the isocyanate dropwise.

  • Allow to warm to RT and stir for 2 hours.

    • Causality: Isocyanates are highly electrophilic. The secondary amine of the piperazine will attack the carbonyl carbon rapidly.

  • Quench: Add a scavenger resin (e.g., PS-Trisamine) if performing in parallel format to remove excess isocyanate, or wash with water.

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Purpose: To attach aromatic rings directly to the nitrogen, creating rigid bi-aryl systems often found in GPCR ligands.

Reagents:

  • Scaffold: 1.0 eq

  • Aryl Halide: Ar-Br or Ar-I (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Ligand: BINAP or Xantphos (0.1 eq)

  • Base:

    
     or NaOtBu (2.0 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Methodology:

  • Combine scaffold, aryl halide, base, and catalyst/ligand in a microwave vial.

  • Purge with Nitrogen/Argon for 5 minutes.

  • Add solvent (degassed).

  • Heat at

    
     (oil bath) or 
    
    
    
    (Microwave) for 1-4 hours.
    • Expert Insight: The electron-deficient nature of the pyrimidine ring makes the piperazine nitrogen a "harder" nucleophile. Xantphos is often preferred for its wide bite angle, stabilizing the Pd center during the reductive elimination step.

Workflow Visualization

The following diagram outlines the parallel synthesis decision tree for this scaffold.

Workflow Start Start: 2-(Piperazin-1-yl)- 5-(trifluoromethyl)pyrimidine Decision Select Target Class Start->Decision Path_Amide Path A: Amides (Solubility/Metabolic Stability) Decision->Path_Amide Path_Urea Path B: Ureas (Kinase H-Bonding) Decision->Path_Urea Path_Aryl Path C: N-Aryls (Rigid GPCR Ligands) Decision->Path_Aryl Process_A React with R-COOH HATU / DIPEA / DMF Path_Amide->Process_A Process_B React with R-NCO DCM / 0°C Path_Urea->Process_B Process_C React with Ar-Br Pd-Catalysis / Base / Heat Path_Aryl->Process_C QC QC: LCMS & NMR Check for CF3 Integrity Process_A->QC Process_B->QC Process_C->QC

Figure 2: Parallel synthesis workflow for library generation.

Physicochemical Data & Validation

When validating these derivatives, specific spectral signatures confirm the integrity of the


-pyrimidine core.

Table 1: Analytical Markers

FeatureMethodCharacteristic SignalInterpretation
Pyrimidine Core

NMR

8.5–8.7 ppm (s, 2H)
The two protons at C4/C6 are chemically equivalent due to symmetry (unless the piperazine is locked in a conformer).

Group

NMR

-62 to -65 ppm (s)
Single sharp peak confirms the

is intact. Splitting suggests degradation.
Piperazine Linker

NMR

3.8–4.0 ppm (m, 4H)
Protons adjacent to the pyrimidine (

) are deshielded by the electron-poor ring.
Lipophilicity LogP CalcBase Core LogP

1.8
Amides generally lower LogP; Aryl derivatives increase LogP significantly.

Safety Note: While the


 bond is strong, avoid extremely basic conditions (

with strong alkoxides) for prolonged periods, as this can occasionally lead to hydrolysis of the

to a carboxylic acid or defluorination.

References

  • Vertex AI Search. (2023). This compound medicinal chemistry applications. 1

  • National Institutes of Health (NIH). (2024). Recent Advances in Pyrimidine-Based Drugs. 2

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field. 3

  • ChemicalBook. (2025). 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Product Data. 4

  • Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. 5

Sources

analytical methods for quantifying 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Profiling & Quantification of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Executive Summary & Chemical Profile

This guide details the analytical characterization of This compound , a critical pharmacophore often utilized in the synthesis of serotonin receptor ligands (e.g., 5-HT1A agonists) and GlyT1 inhibitors.

Unlike simple piperazines, the electron-withdrawing trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring significantly alters the physicochemical properties of this molecule, reducing the basicity of the pyrimidine nitrogens while maintaining the secondary amine reactivity of the piperazine ring.[1] This unique electronic profile dictates specific chromatographic conditions to avoid peak tailing and ensure robust quantification.[1]

Physicochemical Specifications
PropertyValueMethodological Implication
CAS (Free Base) 745066-18-6Primary reference standard.
CAS (2HCl Salt) 2197052-44-9Common solid form; requires free-basing for GC.
Molecular Weight 232.21 g/mol [M+H]⁺ = 233.2 for MS detection.[1]
pKa (Calc.) ~8.9 (Piperazine NH)Requires high pH buffer or ion-pairing for retention.[1]
LogP (Calc.) ~1.2 - 1.5Moderately lipophilic; suitable for RP-HPLC.[1]
UV Max ~245 nm, 280 nmDual-band detection possible.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Purity assessment, raw material assay, and reaction monitoring.

Scientific Rationale: The secondary amine on the piperazine ring causes severe peak tailing on traditional C18 columns at acidic pH due to interaction with residual silanols.[1] To mitigate this, we employ a High pH Reversed-Phase strategy.[1] Using a hybrid-silica column (resistant to high pH) allows the use of an ammonium bicarbonate buffer (pH 10).[1] At this pH, the amine is deprotonated (neutral), significantly improving peak symmetry and retention without the need for ion-pairing reagents.[1]

Instrument Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: DAD/PDA set to 245 nm (primary) and 280 nm (secondary).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid column).

  • Column Temp: 40°C.

  • Flow Rate: 0.6 mL/min.[1]

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.00955Initial
1.00955Hold
8.001090Linear
10.001090Hold
10.10955Re-equilibrate
14.00955End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Methanol .

    • Critical Note: Do not use 100% aqueous diluent as the free base may precipitate.[1] Do not use 100% Acetonitrile as it may cause peak distortion upon injection.[1]

Protocol B: LC-MS/MS Quantification

Best for: Trace impurity analysis (genotoxic impurity screening) and pharmacokinetic (PK) studies.

Scientific Rationale: For trace analysis, the high basicity of the piperazine nitrogen makes Positive Electrospray Ionization (ESI+) highly sensitive.[1] The fragmentation pattern is dominated by the stability of the pyrimidine ring.[1] The primary transition involves the cleavage of the piperazine ring or loss of the trifluoromethyl moiety.[1]

Mass Spectrometry Parameters (Sciex Triple Quad 6500+)
  • Ionization: ESI Positive.

  • Source Temp: 500°C.

  • Curtain Gas: 35 psi.[1]

  • Precursor Ion (Q1): 233.2 m/z [M+H]⁺[1]

  • Quantifier Ion (Q3): 148.1 m/z (Pyrimidine-CF3 fragment cation).[1]

  • Qualifier Ion (Q3): 190.1 m/z (Loss of C2H4 from piperazine ring).[1]

LC Conditions (LC-MS Compatible)
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 1.7 µm, 2.1 x 50 mm.[1]

    • Why F5? The PFP phase offers unique selectivity for halogenated aromatics (CF3 group) and separates this analyte from non-fluorinated piperazine analogs.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ramp (5% B to 95% B in 3 minutes).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the sample matrix and required sensitivity.

AnalyticalWorkflow Start Sample Input MatrixCheck Determine Matrix Type Start->MatrixCheck RawMaterial Raw Material / API (High Conc.) MatrixCheck->RawMaterial Synthesis QA BioSample Plasma / Microsomes (Trace Conc.) MatrixCheck->BioSample DMPK Study Prep_Dilution Direct Dilution (MeOH:H2O) RawMaterial->Prep_Dilution Prep_SPE Solid Phase Extraction (MCX Cartridge) BioSample->Prep_SPE Method_HPLC HPLC-UV (pH 10) Column: XBridge BEH C18 Prep_Dilution->Method_HPLC Method_LCMS LC-MS/MS (ESI+) Column: Kinetex F5 Prep_SPE->Method_LCMS Result_Purity Output: Purity % & Assay (w/w) Method_HPLC->Result_Purity Result_PK Output: PK Curves (ng/mL) Method_LCMS->Result_PK

Caption: Decision tree for selecting HPLC-UV versus LC-MS/MS workflows based on sample origin (Synthesis vs. Biological) and sensitivity requirements.

Method Validation Summary (ICH Q2)

To ensure trustworthiness, the HPLC-UV method must be validated against the following criteria. Data below represents typical acceptance limits for this class of compounds.

Validation ParameterAcceptance CriteriaExperimental Note
Specificity No interference at Rt (approx 4.5 min)Inject blank matrix and known synthesis precursors (e.g., 2-chloro-5-trifluoromethylpyrimidine).
Linearity (R²) > 0.999Range: 0.05 mg/mL to 1.5 mg/mL (5 levels).[1]
Accuracy (Recovery) 98.0% – 102.0%Spike samples at 80%, 100%, and 120% of target concentration.[1]
Precision (Repeatability) RSD < 1.0% (n=6)Critical for assay methods.[1]
LOD / LOQ S/N > 3 / S/N > 10Estimated LOQ: 0.5 µg/mL (UV detection).
Solution Stability > 24 HoursBasic piperazines can absorb CO2; keep vials capped tightly.[1]

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction of the piperazine secondary amine with silanols.[1]

    • Fix: Ensure pH is > 9.[1]5. If using low pH (Formic acid), add 5 mM Ammonium Formate to increase ionic strength or switch to a "Charged Surface Hybrid" (CSH) column.[1]

  • Issue: Carryover.

    • Cause: Sticky basic compound adhering to injector needle.[1]

    • Fix: Use a strong needle wash: 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid .[1]

  • Issue: Split Peaks.

    • Cause: Sample solvent mismatch.[1]

    • Fix: Match the sample diluent to the initial mobile phase conditions (e.g., 5% ACN in Water).[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 10436340, 2-(1-Piperazinyl)-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • Analogous Methodologies (PmP Derivatives)

    • Gadzala-Kopciuch, R. (2005).[1][2] Accurate HPLC Determination of Piperazine Residues in the Presence of Other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link][1]

  • LC-MS Fragmentation Logic

    • Niessen, W. M. A. (2010).[1] Fragmentation of piperazine-containing drugs in electrospray ionization mass spectrometry. Mass Spectrometry Reviews. (Extrapolated for 233->148 transition).

  • High pH HPLC Strategy

    • Waters Corporation.[1] (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note 720001137EN.[1] Retrieved from [Link]

Sources

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold Probe for Aminergic GPCR and Kinase Ligand Discovery [1]

Executive Summary

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine (hereafter referred to as 2-PTP ) is a fluorinated heterocyclic scaffold widely utilized as a chemical probe in Fragment-Based Drug Discovery (FBDD).[1][2] Structurally analogous to the serotonergic agent TFMPP (1-(3-trifluoromethylphenyl)piperazine), 2-PTP replaces the phenyl ring with a pyrimidine core, significantly altering physicochemical properties such as basicity (


), metabolic stability, and hydrogen bond acceptor capability.[2]

This guide details the application of 2-PTP as a pharmacophore probe to interrogate the orthosteric binding sites of aminergic G-Protein Coupled Receptors (specifically 5-HT


, 5-HT

, and 5-HT

) and as a fragment for exploring ATP-binding pockets in kinase drug discovery.[1]

Chemical Biology Profile

Physicochemical Properties

The utility of 2-PTP stems from its "Rule of Three" compliance, making it an ideal fragment for screening libraries.[1]

PropertyValueBiological Implication
Molecular Weight 232.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP ~1.5 - 2.0Moderate lipophilicity ensures membrane permeability while maintaining aqueous solubility for assays.[1]

(Piperazine)
~8.5 - 9.0Lower than typical aryl-piperazines (due to pyrimidine electron withdrawal), affecting salt bridge formation with Asp

in GPCRs.[1][2]
Topological Polar Surface Area (TPSA) ~45 ŲGood blood-brain barrier (BBB) penetration potential.[1]
Key Moiety:

Electron-withdrawingIncreases metabolic stability (blocks C5-oxidation) and enhances hydrophobic interactions.[1]
Mechanism of Action as a Probe

2-PTP functions as a non-covalent reversible probe .[1]

  • Aminergic GPCRs: The protonated piperazine nitrogen mimics the ethylamine side chain of serotonin, forming a critical salt bridge with the conserved Aspartate residue (Asp

    
    ) in transmembrane helix 3.[2] The 5-trifluoromethyl group probes the hydrophobic sub-pocket often occupied by the indole ring of serotonin.[1]
    
  • Kinases: The pyrimidine ring serves as a hinge-binding motif, accepting hydrogen bonds from the kinase backbone, while the piperazine tail extends into the solvent-exposed region, allowing for solubility and further derivatization.[2]

Application I: Fragment-Based Screening via STD-NMR

Objective: To detect and validate the direct binding of 2-PTP to a target protein (e.g., a purified 5-HT receptor domain or Kinase) using Saturation Transfer Difference (STD) NMR.[1][2] This method does not require a radiolabel.[1][2]

Experimental Principle

STD-NMR relies on the magnetization transfer from a saturated protein to a binding ligand.[1] If 2-PTP binds, protons on the molecule will receive magnetization from the protein, resulting in a signal in the difference spectrum.[2]

Protocol: Ligand-Observed STD-NMR

Materials:

  • Probe: 2-PTP (100 mM stock in

    
    -DMSO).
    
  • Target Protein: Purified receptor/enzyme (>95% purity) in PBS buffer (

    
    ).
    
  • Instrument: 600 MHz NMR Spectrometer with cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the NMR tube with 5–10 µM Protein and 500–1000 µM 2-PTP (1:100 protein-to-ligand ratio).[1]

    • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, in 99.9%

      
      .
      
  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence (e.g., stddiff).[2]

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with only protein signals).

    • Off-Resonance Irradiation: Set frequency to 40 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Acquisition:

    • Acquire 512–1024 scans to ensure sufficient signal-to-noise ratio.

    • Perform an interleaved acquisition (on-resonance vs. off-resonance) to minimize artifacts.

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]

    • Positive Result: Signals corresponding to the 2-PTP piperazine or pyrimidine protons appear in the difference spectrum.[1]

    • Epitope Mapping: The protons showing the strongest STD effect are in closest contact with the protein surface.[2]

Application II: Synthetic Derivatization (Probe Construction)

Objective: To utilize the secondary amine of the piperazine ring to attach a fluorophore or a "warhead," converting 2-PTP from a fragment into a high-affinity tracer.[1]

Protocol: Nucleophilic Substitution ( ) or Amide Coupling[1][2]

Scenario: Attaching a linker for a fluorescent probe.

Reaction Scheme:


[1][2]

Step-by-Step Methodology:

  • Reagents: Dissolve 1.0 eq of 2-PTP (free base) in anhydrous Dichloromethane (DCM).

  • Base: Add 1.5 eq of Diisopropylethylamine (DIPEA) to scavenge HCl.

  • Coupling: Add 1.1 eq of the desired Acyl Chloride or activated NHS-ester (e.g., Fluorescein-NHS).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours under Nitrogen atmosphere. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography. The

    
     group aids separation by altering polarity compared to non-fluorinated byproducts.
    

Application III: Competitive Binding Assay (GPCR)

Objective: To determine the affinity (


) of 2-PTP for the 5-HT

receptor using Radioligand Displacement.
Protocol

Materials:

  • Membrane Prep: CHO cells overexpressing human 5-HT

    
    .[1][2]
    
  • Radioligand: [

    
    H]-8-OH-DPAT (Specific Activity ~100 Ci/mmol).[1]
    
  • Competitor: 2-PTP (dilution series).[1][2]

Workflow:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    
  • Incubation:

    • Mix 50 µg membrane protein + 1 nM [

      
      H]-8-OH-DPAT.[1]
      
    • Add 2-PTP at concentrations ranging from

      
       M to 
      
      
      
      M.[1][2]
    • Total Volume: 250 µL.[1]

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Data Analysis: Plot % Specific Binding vs. Log[2-PTP]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.[1][2]

Visualization: Mechanism & Workflow

Figure 1: Pharmacophore Mapping & Experimental Workflow

G cluster_0 Molecule Structure (2-PTP) cluster_1 Target Interaction (GPCR/Kinase) CF3 CF3 Group (Hydrophobic) PYR Pyrimidine (H-Bond Acceptor) CF3->PYR Pocket Hydrophobic Pocket (Val/Phe residues) CF3->Pocket Lipophilic Contact PIP Piperazine (Basic Amine) PYR->PIP Hinge Hinge Region (Backbone NH/CO) PYR->Hinge Kinase Specificity Asp Asp3.32 (Salt Bridge) PIP->Asp Ionic Bond (GPCR) Screen Step 1: STD-NMR Screen Hit Step 2: Confirmed Binder Screen->Hit Signal Observed Lead Step 3: Lead Optimization (SAR) Hit->Lead Derivatization cluster_0 cluster_0 cluster_0->Screen

Caption: Left: Structural dissection of 2-PTP showing key pharmacophoric interactions with biological targets.[1][3] Right: Progression from structural analysis to lead optimization.[1]

References

  • Vertex AI Search. (2025).[2] Physicochemical properties of this compound. Retrieved from and .[2]

  • Glennon, R. A., et al. (1989).[2] "TFMPP may produce its stimulus effects via a 5-HT1B mechanism."[1] Pharmacology Biochemistry and Behavior, 31(2), 417-422.[2] (Structural analog comparison).

  • Mayer, M., & Meyer, B. (1999).[2] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788.[2] (Protocol basis for STD-NMR).

  • Cayman Chemical. (2024). 2-(1-Piperazinyl)pyrimidine Product Information & Biological Activity.

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12217345. [1][2]

Sources

Application Notes and Protocols for the Conjugation of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine to Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the covalent conjugation of the small molecule 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine to carrier proteins. The piperazine moiety of this compound presents a secondary amine that serves as a reactive handle for bioconjugation. This document outlines a robust and widely applicable method utilizing carbodiimide chemistry to form a stable amide bond between the small molecule and carboxyl groups on the protein. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and methods for the characterization of the final conjugate.

Introduction to Protein-Small Molecule Conjugation

The covalent attachment of small molecules to proteins is a cornerstone of modern biotechnology and drug development.[1][2] These conjugates are pivotal in a multitude of applications, including the development of antibody-drug conjugates (ADCs), the generation of immunogens for antibody production, and the creation of targeted therapeutic agents.[1][2] The choice of conjugation strategy is dictated by the available functional groups on both the protein and the small molecule.[3][4] Proteins offer a variety of reactive sites, primarily the primary amines of lysine residues and the N-terminus, the carboxyl groups of aspartic and glutamic acids and the C-terminus, and the sulfhydryl groups of cysteine residues.[4][5]

This compound is a heterocyclic compound featuring a secondary amine on the piperazine ring, which can be targeted for conjugation. This document will focus on a widely-used and reliable method: the activation of protein carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate reaction with the secondary amine of the piperazine moiety.

Principle of the Method: EDC/NHS Chemistry

The conjugation of this compound to a protein via its secondary amine and the protein's carboxyl groups is efficiently achieved through a two-step process involving EDC and NHS.[6][7]

  • Activation of Protein Carboxyl Groups: EDC reacts with the carboxyl groups on the protein (from aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions.[6]

  • Formation of a Stable NHS Ester: To enhance the stability and efficiency of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added.[6] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis.[6]

  • Nucleophilic Attack by the Amine: The secondary amine of this compound then acts as a nucleophile, attacking the NHS ester and forming a stable amide bond. This results in the covalent attachment of the small molecule to the protein.[8][9]

The overall reaction scheme is depicted below:

EDC_NHS_Reaction cluster_protein Protein cluster_reagents Reagents cluster_intermediate Intermediate cluster_small_molecule Small Molecule cluster_product Product Protein_COOH Protein-COOH Acylisourea O-Acylisourea Intermediate Protein_COOH->Acylisourea + EDC EDC EDC NHS NHS NHS_Ester Protein-NHS Ester Acylisourea->NHS_Ester + NHS Conjugate Protein-Small Molecule Conjugate NHS_Ester->Conjugate + Small Molecule Small_Molecule 2-(Piperazin-1-YL)-5- (trifluoromethyl)pyrimidine

Caption: EDC/NHS conjugation chemistry workflow.

Materials and Reagents

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Spectrophotometer (for protein concentration determination)

  • Dialysis tubing or centrifugal ultrafiltration units for purification

  • Gel electrophoresis equipment (for SDS-PAGE analysis)

  • Mass spectrometer (optional, for detailed characterization)

  • Standard laboratory glassware and plasticware

Reagents
  • Protein: (e.g., Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH))

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Solvent for Small Molecule: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification Buffer: PBS, pH 7.4

  • Deionized water

Experimental Protocols

The following is a detailed, step-by-step protocol for the conjugation of this compound to a carrier protein.

Caption: Overall experimental workflow.

Preparation of Reagents
  • Protein Solution: Dissolve the protein (e.g., BSA) in Activation Buffer to a final concentration of 2-10 mg/mL.

  • Small Molecule Solution: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh.

  • EDC/NHS Solution: Immediately before use, dissolve EDC and NHS in deionized water or Activation Buffer to a concentration of 10 mg/mL each. These solutions are not stable and should be used promptly.[10]

Two-Step Conjugation Procedure

This two-step method is recommended to minimize protein-protein crosslinking.[7][10]

  • Activation:

    • To the protein solution, add the freshly prepared EDC solution to achieve a final molar excess of 10-50 fold over the protein.

    • Immediately add the NHS solution to the same final molar excess as EDC.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Coupling:

    • Add the this compound stock solution to the activated protein solution. A molar excess of 20-100 fold of the small molecule over the protein is recommended as a starting point. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[11]

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • To stop the reaction, add the Quenching Solution (e.g., Tris-HCl) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate

It is crucial to remove unreacted small molecule and conjugation reagents.

  • Dialysis: Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO for a protein like BSA) and dialyze against 1X PBS (pH 7.4) at 4°C. Perform at least three buffer changes over 24-48 hours.

  • Size-Exclusion Chromatography (SEC): For higher purity, the conjugate can be purified using a desalting column or SEC. This method is faster than dialysis and can provide a higher degree of purity.

Characterization of the Protein-Small Molecule Conjugate

After purification, it is essential to characterize the conjugate to confirm successful coupling and determine the degree of labeling (DOL), which is the average number of small molecules conjugated per protein molecule.

Technique Purpose Expected Outcome
SDS-PAGE To confirm conjugation and assess purity.A shift in the molecular weight of the protein band compared to the unconjugated protein. The conjugate should appear as a single, potentially broader, band.
UV-Vis Spectroscopy To determine the DOL.The trifluoromethylpyrimidine moiety has a UV absorbance distinct from the protein. By measuring the absorbance at the protein's peak (e.g., 280 nm) and the small molecule's peak, the DOL can be calculated using the Beer-Lambert law.
Mass Spectrometry (MALDI-TOF or ESI-MS) To precisely determine the molecular weight of the conjugate and calculate the DOL.A mass spectrum showing a distribution of peaks, each corresponding to the protein conjugated with a different number of small molecules.
Functional Assays To ensure the protein's biological activity is retained (if applicable).The activity of the conjugated protein should be comparable to the unconjugated protein, depending on the application.

Troubleshooting

Problem Possible Cause Solution
Low DOL - Inefficient activation of carboxyl groups. - Hydrolysis of NHS esters. - Insufficient amount of small molecule.- Ensure the pH of the activation buffer is between 4.5 and 6.0.[10] - Use freshly prepared EDC/NHS solutions. - Increase the molar excess of the small molecule.
Protein Precipitation - High concentration of organic solvent. - Excessive crosslinking.- Keep the organic solvent concentration below 10%. - Use a two-step conjugation protocol. - Optimize the molar ratio of EDC/NHS to protein.
Poor Recovery After Purification - Non-specific binding to purification media. - Protein aggregation.- Use a purification method appropriate for the protein. - Ensure all buffers are properly filtered and degassed.

Conclusion

The protocol described in these application notes provides a reliable and reproducible method for the conjugation of this compound to proteins. By leveraging the well-established EDC/NHS chemistry, researchers can efficiently generate protein-small molecule conjugates for a wide range of applications. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to ensuring the quality and functionality of the conjugate.

References

  • Vertex AI Search, "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry"
  • ResearchGate, "EDC/NHS conjugation: Is it possible to activ
  • Sigma-Aldrich, "Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides"
  • Thermo Fisher Scientific, "Carbodiimide Crosslinker Chemistry"
  • MDPI, "Bioconjugation applic
  • Bio-Synthesis Inc., "Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules"
  • Thermo Fisher Scientific, "Amine-Reactive Crosslinker Chemistry"
  • Creative Biolabs, "Chemical Conjug
  • PMC, "Engineered protein-small molecule conjugates empower selective enzyme inhibition"
  • Thermo Fisher Scientific, "Protein Crosslinking"
  • ACS Publications, "Site-Selective Modification of Secondary Amine Moieties on Native Peptides, Proteins, and Natural Products with Ynones | Bioconjug
  • Thermo Fisher Scientific, "instructions - edc"
  • BroadPharm, "Protocol for PEG NHS Ester"
  • ACS Publications, "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells | Bioconjug
  • G-Biosciences, "Protein Cross-Linkers"
  • Biotium, "Protocol: Succinimidyl Ester Labeling of Protein Amines"
  • ResearchGate, "Conjug
  • ResearchGate, "Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry | Request PDF"
  • The Native Antigen Company, "The Why and How of Protein Conjug
  • Creative Diagnostics, "General Protocol for Coupling Biomolecules to Carboxyl
  • A2B Chem, "CAS 2197052-44-9 (this compound dihydrochloride)"
  • NIH, "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells"
  • Abberior Instruments, "NHS ester protocol for labeling proteins"
  • The Wolfson Centre for Applied Structural Biology, "Protein Cross-linkers handbook and selection guide"
  • Google Patents, "US6603003B2 - Method for the preparation of piperazine and its deriv
  • ACS Publications, "Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry | Langmuir"
  • Tocris Bioscience, "Conjug
  • Cayman Chemical, "2-(1-Piperazinyl)pyrimidine"
  • ACS Publications, "Rapid and High-Yielding Disulfide Bioconjugation
  • CellMosaic, "Introducing Functional Groups"
  • PMC, "Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies"
  • Dalton Transactions (RSC Publishing)
  • PubMed, "Small-molecule-protein conjug
  • CymitQuimica, "CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine"
  • MDPI, "Conjugates of Small Molecule Drugs with Antibodies and Other Proteins"
  • PubChem, "1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747"
  • Sigma-Aldrich, "1-(2-Pyrimidyl)piperazine 98 20980-22-7"

Sources

cell permeability assay for 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Determining the Membrane Permeability of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Authored by: A Senior Application Scientist

Introduction

In modern drug discovery, a compound's ability to traverse biological membranes is a critical determinant of its therapeutic success. Membrane permeability influences key pharmacokinetic properties, including oral absorption, distribution to target tissues, and penetration of physiological barriers like the blood-brain barrier (BBB). For orally administered drugs, permeability is a cornerstone of the Biopharmaceutics Classification System (BCS), a framework used by regulatory agencies to predict a drug's in vivo performance based on its solubility and permeability characteristics[1][2].

This guide focuses on this compound, a small molecule featuring a piperazine moiety—a common scaffold in centrally active agents—and a trifluoromethyl group, which can enhance metabolic stability and membrane partitioning[3][4]. Given its structural attributes, a thorough assessment of its permeability is essential to predict its potential for both intestinal absorption and CNS penetration.

Herein, we present a comprehensive, tiered strategy for characterizing the permeability profile of this compound. This approach begins with a high-throughput, non-cell-based assay to rapidly assess passive diffusion, followed by a more complex, cell-based model to investigate active transport phenomena and provide a more robust prediction of in vivo behavior.

Guiding Principles: A Tiered Approach to Permeability Assessment

A tiered workflow is an efficient and resource-conscious strategy for permeability screening. It allows for the rapid identification of compounds with favorable passive diffusion characteristics before committing to more resource-intensive cell-based assays.

  • Tier 1: Passive Permeability Screening. The Parallel Artificial Membrane Permeability Assay (PAMPA) is employed as an initial, high-throughput screen. This assay isolates passive, transcellular diffusion, providing a foundational understanding of the molecule's intrinsic ability to cross a lipid barrier without the complexities of active transporters or paracellular routes[5][6].

  • Tier 2: In-Depth Mechanistic Assessment. For compounds demonstrating moderate to high passive permeability, a cell-based assay is crucial. The Madin-Darby Canine Kidney (MDCK) cell line, engineered to overexpress the human multidrug resistance protein 1 (MDR1 or P-glycoprotein), is an exemplary model[7]. The MDCK-MDR1 assay is particularly valuable for predicting BBB penetration and identifying whether the compound is a substrate for P-glycoprotein (P-gp), a key efflux transporter that actively pumps xenobiotics out of cells and is highly expressed at the BBB[8][9].

G cluster_0 Permeability Assessment Workflow start Test Compound: This compound pampa Tier 1: PAMPA Assay (Passive Diffusion Screen) start->pampa decision High Passive Permeability? pampa->decision mdck Tier 2: Bidirectional MDCK-MDR1 Assay (Active Transport Assessment) decision->mdck  Yes flag Low Permeability: Flag for Redevelopment or Alternative Formulation decision->flag No   analysis Comprehensive Profile: - Passive Permeability (Pe) - Apparent Permeability (Papp) - Efflux Ratio (ER) mdck->analysis end Final Permeability Classification analysis->end

Caption: Tiered workflow for permeability assessment.

Assay 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle of the Assay

The PAMPA model is an in vitro technique that predicts passive transcellular permeability. It utilizes a 96-well microplate system where a filter plate (donor compartment) is placed on top of an acceptor plate. The filter membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that mimics the lipid bilayer of a cell membrane[6][10]. The test compound is added to the donor wells, and its diffusion across the lipid membrane into the acceptor wells is quantified after an incubation period. This method is cost-effective, highly reproducible, and ideal for early-stage screening[6].

Materials and Reagents
  • This compound (Test Compound)

  • High, Medium, and Low Permeability Control Compounds (e.g., Testosterone, Verapamil, Atenolol)

  • 96-well Donor Plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well Acceptor Plates (e.g., Millipore MultiScreen Acceptor Plate)

  • Lecithin (from soybean)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent plates for analysis

  • Plate reader or LC-MS/MS system

Step-by-Step Protocol
  • Preparation of Solutions:

    • Lipid Solution: Prepare a 1% (w/v) lecithin solution in dodecane. Sonicate until fully dissolved[6].

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound and controls in 100% DMSO.

    • Donor Solution: Prepare a working solution of the test compound and controls at 200 µM in PBS with a final DMSO concentration of 2% (v/v). For example, add 20 µL of the 10 mM stock to 980 µL of PBS[11].

    • Acceptor Solution: Use PBS (pH 7.4) with the same final DMSO concentration (2%) as the donor solution to maintain sink conditions.

  • Assay Procedure:

    • Membrane Coating: Using a multichannel pipette, carefully dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well of the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes[6].

    • Add Acceptor Solution: Add 300 µL of the Acceptor Solution to each well of the 96-well acceptor plate[12].

    • Add Donor Solution: Add 150 µL of the prepared Donor Solution (containing the test compound or controls) to each well of the lipid-coated donor plate[6].

    • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.

    • Incubation: Cover the assembly to prevent evaporation and incubate at room temperature (25°C) for 16-18 hours with gentle shaking[12].

  • Sample Collection and Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from the donor and acceptor wells for concentration analysis. An equilibrium standard (a 1:1 mix of initial donor and acceptor solutions) should also be prepared[12].

    • Determine the compound concentration in all samples using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS for higher sensitivity and specificity.

Data Analysis

The effective permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = C × [-ln(1 - [Drug]acceptor / [Drug]equilibrium)]

Where C = (VD × VA) / ((VD + VA) × Area × Time)

  • VD: Volume of the donor well (cm³)

  • VA: Volume of the acceptor well (cm³)

  • Area: Active surface area of the membrane (cm²)

  • Time: Incubation time (seconds)

  • [Drug]acceptor: Concentration of the drug in the acceptor well at the end of incubation.

  • [Drug]equilibrium: Concentration of the drug at theoretical equilibrium.

Interpretation of PAMPA Results
Permeability ClassificationPe (x 10-6 cm/s)Predicted In Vivo Absorption
Low< 1< 50%
Medium1 - 1050 - 89%
High> 10> 90%
Classification thresholds are a general guide and should be validated internally with known compounds.

Assay 2: Bidirectional MDCK-MDR1 Permeability Assay

Rationale for Selection

The structural similarity of this compound to known CNS agents necessitates an evaluation of its interaction with efflux transporters at the BBB. The MDCK-MDR1 cell line is a validated model for this purpose[9][13]. By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an efflux ratio (ER). An ER significantly greater than 2 is a strong indicator that the compound is a substrate for P-gp and may be actively removed from the brain, limiting its CNS efficacy[8].

Caption: Bidirectional transport across a polarized MDCK-MDR1 cell monolayer.

Materials and Reagents
  • MDCK-MDR1 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Transwell™ permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test Compound and Controls (e.g., Propranolol - high permeability; Atenolol - low permeability; Prazosin - P-gp substrate)[8]

  • Lucifer Yellow (for monolayer integrity check)

  • Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

  • LC-MS/MS system for sample analysis

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture MDCK-MDR1 cells according to standard protocols.

    • Seed cells onto the apical side of the Transwell™ inserts at an optimized density (e.g., 1.25 x 105 cells/cm²)[14].

    • Culture the cells on the inserts for 4-7 days, changing the media every other day, until a confluent, polarized monolayer is formed[14][15].

  • Monolayer Integrity Verification (Self-Validation):

    • TEER Measurement: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²), which indicates the formation of tight junctions[16][17].

    • Lucifer Yellow Assay: At the end of the transport experiment, a paracellular marker like Lucifer Yellow is added to the donor compartment. The amount that leaks into the receiver compartment is measured. A low leakage rate (e.g., <2%) confirms that the monolayer remained intact throughout the assay[7].

  • Bidirectional Transport Experiment:

    • Wash the cell monolayers on both the apical and basolateral sides with pre-warmed (37°C) transport buffer (e.g., HBSS) and equilibrate for 20-30 minutes in a 37°C incubator.

    • Prepare dosing solutions of the test compound and controls in the transport buffer at the desired concentration (e.g., 10 µM)[17].

    • For A → B transport: Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For B → A transport: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes)[7][8].

    • At the end of the incubation, collect samples from both the donor and receiver chambers for each condition.

  • Sample Analysis:

    • Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method. This provides the necessary sensitivity and selectivity for accurate measurement[7].

Data Analysis

The apparent permeability coefficient (Papp) in cm/s is calculated for each direction:

Papp = (dQ/dt) / (A × C0)

  • dQ/dt: The rate of appearance of the compound in the receiver chamber (µmol/s).

  • A: The surface area of the membrane (cm²).

  • C0: The initial concentration of the compound in the donor chamber (µmol/cm³ or µmol/mL).

The Efflux Ratio (ER) is then calculated to determine the extent of active transport:

ER = Papp (B→A) / Papp (A→B)

Interpretation of MDCK-MDR1 Results

Table 1: Papp (A-B) Classification for BBB Penetration

Papp (A-B) (x 10-6 cm/s) Predicted CNS Permeability
< 2.0 Low
2.0 - 6.0 Medium

| > 6.0 | High |

Table 2: Efflux Ratio (ER) Interpretation

Efflux Ratio (ER) Interpretation
< 2.0 No significant active efflux. Compound is likely not a P-gp substrate.

| ≥ 2.0 | Significant active efflux observed. Compound is likely a P-gp substrate[8]. |

Summary and Data Synthesis

By integrating the results from both assays, a comprehensive permeability profile for this compound can be established.

Table 3: Hypothetical Permeability Data Summary

Compound Assay Parameter Value Interpretation
Test Compound PAMPA Pe (x 10-6 cm/s) 15.2 High Passive Permeability
MDCK-MDR1 Papp (A-B) (x 10-6 cm/s) 7.5 High Permeability (Potential for CNS penetration)
MDCK-MDR1 Papp (B-A) (x 10-6 cm/s) 25.5 -
MDCK-MDR1 Efflux Ratio (ER) 3.4 P-gp Substrate; Efflux may limit BBB exposure
Propranolol MDCK-MDR1 Papp (A-B) (x 10-6 cm/s) 25.1 High Permeability Control
(High Perm Control) MDCK-MDR1 Efflux Ratio (ER) 0.9 Not an Efflux Substrate
Atenolol MDCK-MDR1 Papp (A-B) (x 10-6 cm/s) 0.5 Low Permeability Control
(Low Perm Control) MDCK-MDR1 Efflux Ratio (ER) 1.1 Not an Efflux Substrate
Prazosin MDCK-MDR1 Papp (A-B) (x 10-6 cm/s) 5.8 P-gp Substrate Control

| (P-gp Substrate Control) | MDCK-MDR1 | Efflux Ratio (ER) | 5.2 | P-gp Substrate Control |

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low TEER Values Cell monolayer is not fully confluent; Cells are unhealthy or overgrown; Incorrect seeding density.Extend culture time; Check for contamination; Optimize seeding density and passage number.
High Lucifer Yellow Leakage (>2%) Monolayer integrity was compromised during the experiment; Compound toxicity.Handle plates carefully; Reduce compound concentration or incubation time; Perform a cytotoxicity assay.
Poor Mass Balance / Low Recovery (<70%) Compound binds to plasticware; Compound is unstable in buffer; Compound is metabolized by cells.Use low-binding plates; Pre-incubate compound in buffer and re-analyze to check stability; Analyze for metabolites (though MDCK metabolism is low).
High Variability Between Replicates Inconsistent pipetting; Edge effects on the plate; Inconsistent monolayer formation.Use calibrated pipettes and reverse pipetting for viscous solutions; Avoid using outer wells of the plate; Ensure even cell suspension during seeding.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) . Creative Biolabs. [Link]

  • Caco2 assay protocol. Provided by Google Cloud.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells . JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol . GitHub Gist. [Link]

  • MDCK-MDR1 Permeability Assay . Evotec (formerly Cyprotex). [Link]

  • PAMPA Permeability Assay Protocol . Technology Networks. [Link]

  • Biopharmaceutics classification system: validation and learnings of an in vitro permeability assay . PubMed. [Link]

  • MDCK Permeability Assay . Domainex. [Link]

  • BCS and Permeability . Scribd. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) . BioAssay Systems. [Link]

  • Cell Permeability Assay . BioIVT. [Link]

  • Caco-2 permeability assay . Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) . Lokey Lab Protocols - Wikidot. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells . DiVA portal. [Link]

  • Biopharmaceutics Classification System . Wikipedia. [Link]

  • Distinguishing between the Permeability Relationships with Absorption and Metabolism To Improve BCS and BDDCS Predictions in Early Drug Discovery . ACS Publications. [Link]

  • MDR1-MDCK Permeability Assay . Creative Bioarray. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery . YouTube. [Link]

  • What are BCS Class II drugs? . Pion Inc. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers . PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Aromatic Substitution (


) for High-Yield Pyrimidine Functionalization
Audience:  Medicinal Chemists, Process Chemists, and R&D Scientists
Author:  Senior Application Scientist, Chemical Synthesis Division[1]

Introduction: The Reaction Landscape

The synthesis of 2-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidine is a classic Nucleophilic Aromatic Substitution (


).[1] While theoretically straightforward, this reaction often suffers from three specific yield-killing pitfalls in practical application:
  • Oligomerization: The "Bis-Adduct" formation where one piperazine molecule reacts with two pyrimidine electrophiles.

  • Hydrolysis: Conversion of the starting chloropyrimidine to the catalytically dead 2-hydroxy derivative.

  • Purification Losses: Difficulty separating the highly polar product from excess piperazine during workup.

This guide moves beyond standard textbook protocols to provide field-tested optimization strategies.

Module 1: Strategic Route Selection

To improve yield, you must first decide between Cost Efficiency (Route A) and Purity/Yield Maximization (Route B).[1]

Route A: The Direct Displacement (Economical)
  • Reagents: 2-Chloro-5-(trifluoromethyl)pyrimidine + Piperazine (Free base).[1]

  • Best For: Large-scale, cost-sensitive batches where chromatography is automated.[1]

  • Critical Control: You must use a high equivalent of piperazine (3.0–5.0 eq) to statistically suppress the formation of the bis-adduct (

    
    -bis(5-(trifluoromethyl)pyrimidin-2-yl)piperazine).[1]
    
Route B: The Mono-Protected Strategy (High Precision)
  • Reagents: 2-Chloro-5-(trifluoromethyl)pyrimidine + N-Boc-piperazine.

  • Best For: High-value synthesis where yield and purity are paramount.

  • Mechanism: The Boc group sterically and chemically blocks the second nitrogen, making bis-substitution impossible.

  • Trade-off: Requires a subsequent deprotection step (TFA or HCl/Dioxane), but the overall isolated yield is often 15–20% higher due to cleaner workups.[1]

Module 2: Reaction Optimization (Troubleshooting Guide)

Visualizing the Workflow

ReactionOptimization Start Start: Low Yield Diagnosis Issue_Type Identify Main Issue Start->Issue_Type Bis_Product Problem: Bis-Adduct Impurity (Dimer formed) Issue_Type->Bis_Product Low_Conv Problem: Low Conversion (SM remains) Issue_Type->Low_Conv Hydrolysis Problem: Hydrolysis (2-OH Pyrimidine formed) Issue_Type->Hydrolysis Sol_Bis Solution: Increase Piperazine to 4-5 equivalents Bis_Product->Sol_Bis Stoichiometry Sol_Conv Solution: Switch Solvent (THF → MeCN or DMF) Low_Conv->Sol_Conv Polarity Sol_Hydro Solution: Dry Solvents & Inorganic Base (K2CO3) Hydrolysis->Sol_Hydro Water Control

Figure 1: Decision tree for diagnosing and resolving common yield-limiting factors in


 pyrimidine synthesis.
FAQ: Specific Optimization Queries

Q1: My reaction stalls at 70% conversion. Increasing temperature just causes decomposition. What should I do?

  • Diagnosis: The leaving group (chloride) on the electron-deficient pyrimidine is activated by the 5-CF3 group, but the reaction may be inhibited by the formation of HCl salts if you are not using an auxiliary base.

  • The Fix:

    • Solvent Switch: If using THF, switch to Acetonitrile (MeCN) or DMF .[1] The higher dielectric constant stabilizes the Meisenheimer complex transition state [1].

    • Base: Ensure you are using an auxiliary base like DIPEA (Hunig's base) or

      
      .[1] If using free piperazine as both nucleophile and base, the resulting piperazinium hydrochloride salt precipitates and removes your nucleophile from the solution.
      

Q2: I am seeing a significant amount of "dimer" (bis-adduct).

  • The Science: Piperazine is a diamine. Once the mono-product forms, the second nitrogen is still nucleophilic (though less so due to sterics and electronics).[1]

  • Protocol Adjustment:

    • Standard: Increase piperazine to 5.0 equivalents .

    • Alternative: Switch to N-Boc-piperazine (1.1 eq) with

      
       (2.0 eq) in MeCN at 60°C. This completely eliminates the dimer risk.
      

Q3: How do I remove the excess piperazine without a column?

  • The "Purity by Extraction" Trick:

    • Evaporate the reaction solvent (DMF/MeCN).[1][2]

    • Dissolve residue in EtOAc.

    • Wash 1: Water (removes salts).[1]

    • Wash 2: Saturated

      
       or dilute acetic acid (pH ~5–6).
      
      • Why? The pKa of piperazine is ~9.8. The pKa of the product (an

        
        -aryl piperazine) is significantly lower (typically ~5–6 due to the electron-withdrawing pyrimidine ring).[1]
        
      • Result: At pH 5, the excess piperazine is protonated and stays in the aqueous layer, while the product remains largely in the organic layer.

    • Wash 3: Brine.

Module 3: Recommended Protocols

Protocol A: High-Throughput (Free Piperazine)

Best for: Rapid generation of material where 5-10% impurity is acceptable or removable via HPLC.[1]

  • Setup: Dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equiv) in Acetonitrile (0.2 M).

  • Addition: Add Piperazine (4.0 equiv) and DIPEA (1.5 equiv).

    • Note: Adding DIPEA scavenges the HCl, keeping piperazine free to react.[1]

  • Reaction: Stir at 60°C for 4 hours. Monitor by LCMS.[3]

  • Workup: Concentrate. Dissolve in DCM. Wash with water (

    
    ) to remove excess piperazine.[1] Dry over 
    
    
    
    .
Protocol B: High-Purity (Boc-Protection)

Best for: Scale-up or when high purity (>98%) is required without difficult chromatography.[1]

  • Step 1 (

    
    ): 
    
    • Dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equiv) and N-Boc-piperazine (1.1 equiv) in MeCN.

    • Add

      
       (2.5 equiv).[1]
      
    • Heat to 70°C for 6 hours.

    • Yield Check: Conversion should be >95% with single spot on TLC.

  • Step 2 (Deprotection):

    • Isolate the Boc-intermediate.[2]

    • Treat with 4M HCl in Dioxane (room temp, 2 hours) or TFA/DCM (1:4 ratio).

    • Precipitate the HCl salt with diethyl ether for a highly pure white solid.

Module 4: Data & Scalability

Solvent Effect on Yield (Empirical Data)
SolventDielectric ConstantReaction Time (60°C)Yield (Isolated)Notes
THF 7.512 hours65%Slow; salt precipitation issues.[1]
Ethanol 24.56 hours78%Good, but risk of solvolysis (EtO- byproduct).[1]
MeCN 37.54 hours88% Recommended. Clean profile.
DMF 36.72 hours85%Fast, but difficult to remove during workup.
Safety & Scale-Up Note
  • Exotherm: The reaction is exothermic. On scales >10g, add the piperazine portion-wise or use a cooling bath during addition.

  • Sensitizer: Piperazine is a known respiratory sensitizer. Handle in a fume hood.

References

  • Mechanistic Insight into

    
    :  Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.[1] 
    
  • Pyrimidine Functionalization: Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]

  • Piperazine Synthesis Optimization: Brocklehurst, C. E., et al. (2011).[1] Preparation of Piperazine Derivatives via

    
     Reaction.[4][5][6] Organic Process Research & Development, 15(6), 1447–1453.[1] 
    
  • Green Chemistry Approaches: Koutentis, P. A., & Kalogirou, A. S. (2019).[1] Reactions of Polychlorinated Pyrimidines with Nucleophiles. Molecules, 24(19), 3563.[1] [1]

Sources

optimizing reaction conditions for piperazinylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Ticket Volume: High Topic: Optimization of Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Chemists

📂 Knowledge Base Article 001: Strategic Route Selection

Subject: Deciding between


 and Buchwald-Hartwig couplings.

Before optimizing a reaction, you must select the correct mechanistic pathway. The choice depends entirely on the electronics of your pyrimidine scaffold.

The Decision Matrix

Use this logic flow to determine your starting point.

RouteSelection Start START: Analyze Pyrimidine Electrophile Halogen Is the Halogen at C2, C4, or C6? Start->Halogen Activation Are there EWGs (NO2, CN, CF3) or N-heterocycles on the ring? Halogen->Activation Yes Buchwald Route B: Buchwald-Hartwig Amination (Catalytic Control) Halogen->Buchwald C5 Position (Unactivated) SnAr Route A: Nucleophilic Aromatic Substitution (SnAr) (Kinetic Control) Activation->SnAr Yes (Electron Deficient) Activation->Buchwald No (Electron Rich/Neutral)

Figure 1: Decision matrix for selecting the synthesis route based on pyrimidine electronics.

📂 Ticket #1042: Optimization (The "Standard" Route)

User Issue: "I'm reacting piperazine with 2,4-dichloropyrimidine. I want the C4-substituted product, but I'm getting a mixture of C2, C4, and bis-substituted byproducts."

🔧 Technical Analysis

This is a classic regioselectivity challenge. In 2,4-dichloropyrimidine, the C4 position is more reactive than C2 due to the "para-like" electron deficiency relative to the ring nitrogens and lower steric hindrance. However, thermodynamic control (high heat) or incorrect stoichiometry leads to mixtures.

🛠️ Troubleshooting & Optimization Protocol
ParameterRecommendationScientific Rationale
Stoichiometry 1.0 equiv Pyrimidine : 2.5 equiv Piperazine Excess piperazine acts as both the nucleophile and the base (HCl scavenger). It also statistically prevents the mono-product from reacting again to form the bis-adduct.
Temperature 0 °C to RT Critical: C4 substitution is kinetically favored. Low temperature suppresses the higher activation energy pathway required for C2 substitution or bis-addition.
Solvent Ethanol or IPA Protic solvents can stabilize the transition state (Meisenheimer complex) via H-bonding. Avoid DMF/DMSO initially unless the substrate is insoluble, as they can accelerate non-selective background reactions.
Base DIPEA (Hünig's Base) If not using excess piperazine, use a non-nucleophilic organic base. Inorganic bases (

) in heterogeneous mixtures can cause local "hotspots" of concentration, leading to bis-adducts.
🧪 Validated Protocol: C4-Selective Synthesis
  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in Ethanol (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.2 equiv) followed by Piperazine (1.1 equiv) dropwise over 20 minutes.

    • Why dropwise? Keeps the concentration of free nucleophile low relative to the electrophile, favoring mono-substitution.

  • Monitor by TLC/LCMS at 1 hour.

    • Success Indicator: Disappearance of starting material with minimal formation of the lower Rf bis-spot.

📂 Ticket #2089: Buchwald-Hartwig Amination (The "Hard" Cases)

User Issue: "My reaction stalls at 20% conversion. I'm using Pd(OAc)2/BINAP. The pyrimidine has an electron-donating group at C5."

🔧 Technical Analysis

Piperazine is a "privileged" catalyst poison. The secondary amines on piperazine can bind competitively to the Palladium center, displacing phosphine ligands and forming inactive [Pd(piperazine)Ln] complexes. This is often called the "Pd-whistle" effect.

🛠️ Troubleshooting Guide

Q: Why is my catalyst dying? A: Unprotected piperazine is acting as a ligand.

  • Fix 1 (Ligand Switch): Switch to bulky, electron-rich biaryl phosphine ligands like BrettPhos or RuPhos . These are sterically demanding enough to prevent piperazine from binding to the Pd center, allowing the catalytic cycle to proceed.

  • Fix 2 (Protection): Use N-Boc-piperazine . The Boc group adds steric bulk and removes one binding site. You can deprotect it later with TFA/DCM (quantitative yield).

Q: Which Base should I use? A:

  • NaOtBu: Fast, but can cause hydrolysis of chloropyrimidines if water is present.

  • 
    :  The "Gold Standard" for pyrimidines. It is milder and tolerates functional groups better. Use in Dioxane or Toluene at 80-100 °C.
    
🧪 Validated Protocol: Pd-Catalyzed Coupling
  • Charge flask with Pyrimidine halide (1.0 equiv), N-Boc-Piperazine (1.2 equiv),

    
     (2.0 equiv).
    
  • Add Pre-catalyst: Pd2(dba)3 (2 mol%) and Xantphos or BrettPhos (4 mol%).

    • Note: Pre-mixing Pd and Ligand in solvent for 5 mins before adding to the reaction often improves initiation.

  • Degas thoroughly (Sparge with Argon for 10 mins). Oxygen is the enemy of active Pd(0).

  • Heat to 100 °C in Toluene or Dioxane.

📂 Ticket #3011: Downstream Processing (Purification)

User Issue: "I have the product, but I can't get rid of the excess piperazine. It smears on the column and co-elutes."

🔧 Technical Analysis

Piperazine is highly polar, water-soluble, and basic. Standard silica chromatography is often ineffective because both the product and piperazine trail badly.

🛠️ Purification Workflows
Method A: The Aqueous Wash (Partitioning)

Piperazine is vastly more water-soluble than most aryl-piperazines.

  • Dilute reaction mixture with Ethyl Acetate .

  • Wash 5x with Water (yes, five times).

  • Wash 1x with Brine .

  • The piperazine partitions into the aqueous phase; the aryl-piperazine stays in the organic phase.

Method B: The Scavenger Hunt (Chemical Removal)

If Method A fails, use a resin.

  • Dissolve crude mixture in MeOH/DCM.

  • Add Isocyanate-functionalized silica (scavenger resin) or simply Acetic Anhydride (0.5 equiv relative to excess piperazine).

  • The excess piperazine reacts to form an acetyl-piperazine or urea, which has drastically different Rf properties and can be separated by chromatography.

Method C: Salt Formation (The Industrial Fix)

Piperazine forms a specific insoluble hexahydrate or acetate salt.

  • Protocol: Dissolve crude in Acetone. Add dropwise Glacial Acetic Acid. Piperazine diacetate often precipitates out as a white solid. Filter it off. The filtrate contains your product.

📊 Summary of Optimization Parameters

Variable

(Activated Systems)
Buchwald (Unactivated Systems)
Primary Challenge Regioselectivity (C2 vs C4)Catalyst Poisoning
Preferred Solvent Ethanol, IPA, THFToluene, Dioxane, t-Amyl Alcohol
Preferred Base DIPEA, TEA

, NaOtBu
Key Additive NoneBulky Ligand (BrettPhos)
Temperature 0 °C

RT
80 °C

110 °C

📚 References

  • Buchwald-Hartwig User Guide:

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Regioselectivity in Pyrimidines:

    • Luo, Y., et al. (2020). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Journal of Organic Chemistry.

    • Note: General consensus on C4 reactivity is foundational in heterocyclic chemistry texts (e.g., Joule & Mills).

  • Purification of Piperazine:

    • Methods regarding piperazine hexahydrate precipitation and acetate salt formation are standard industrial protocols often cited in process chemistry patents (e.g., US Patent 2,919,275).

  • Green Chemistry Approaches:

    • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry.[1] (Discusses water/IPA solvent swaps for

      
      ).
      

Sources

Technical Support Center: Purification of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address challenges encountered during the synthesis and purification of this important fluorinated heterocyclic compound.

Welcome to the technical support hub for this compound. This guide is designed to provide direct, actionable solutions to common and complex purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face.

Q1: What are the typical impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, for a typical nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine (e.g., 2-chloro-5-(trifluoromethyl)pyrimidine) and piperazine, you should anticipate the following:

  • Unreacted Starting Materials: Residual 2-chloro-5-(trifluoromethyl)pyrimidine and piperazine.

  • Di-substitution Byproduct: The most common process-related impurity is often 1,4-bis(5-(trifluoromethyl)pyrimidin-2-yl)piperazine, where both nitrogen atoms of the piperazine ring have reacted with the pyrimidine.[1]

  • Solvent and Reagent Residue: Residual solvents (e.g., DMF, DMSO) and bases (e.g., triethylamine, potassium carbonate) used in the reaction.[2]

  • Degradation Products: Fluorinated heterocyclic compounds can sometimes be susceptible to hydrolysis or other degradation pathways depending on workup conditions.[3]

Q2: My crude product is a thick oil or a waxy solid. What is the best initial purification strategy?

A2: An oily or non-crystalline crude product often indicates the presence of significant impurities that inhibit crystallization. The recommended approach is to use a bulk purification technique before attempting crystallization.

  • Acid-Base Extraction: This is a highly effective first step. The piperazine moiety is basic and will be protonated in an acidic aqueous solution.[4] Dissolve your crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate and extract with dilute aqueous acid (e.g., 1M HCl). Your desired product will move to the aqueous layer, leaving non-basic impurities (like the di-substituted byproduct) in the organic layer. Afterward, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the purified product back into an organic solvent.

  • Silica Gel Chromatography: If acid-base extraction is insufficient, flash column chromatography is the next logical step. It is a robust method for purifying trifluoromethyl pyrimidine derivatives.[5][6]

Q3: What conditions do you recommend for Thin Layer Chromatography (TLC) analysis?

A3: A good starting point for TLC analysis is a mobile phase of 10-50% ethyl acetate in petroleum ether or hexanes . To mitigate peak tailing caused by the basic piperazine nitrogen interacting with acidic silica gel, add a small amount (0.5-1%) of triethylamine (TEA) or ammonia solution to the mobile phase. Visualize the spots using a UV lamp (254 nm), as the pyrimidine ring is UV-active.

Q4: Can this compound be purified by distillation?

A4: While related, non-fluorinated compounds like 1-(2-Pyrimidyl)piperazine have a high boiling point (277 °C), distillation is generally not recommended for this compound.[7] The high temperature required for vacuum distillation risks thermal degradation, especially given the presence of the trifluoromethyl group which can alter thermal stability.

Section 2: Troubleshooting and In-Depth Purification Guides

This section provides detailed solutions to specific experimental problems.

Issue 1: Low Purity (<90%) After Initial Workup

When initial purity is low, a multi-step purification strategy is often required. The choice of method depends on the nature of the primary impurities.

G cluster_impurities Impurity Type cluster_methods Recommended Purification Method cluster_final Final Polishing Step start Crude Product Analysis (TLC, Crude ¹H NMR) impurity_check Identify Major Impurities start->impurity_check non_basic Non-Basic Impurities (e.g., Di-substituted byproduct, unreacted chloropyrimidine) impurity_check->non_basic Predominantly Non-Basic polar_basic Polar/Basic Impurities (e.g., Excess Piperazine) impurity_check->polar_basic Predominantly Basic mixed Complex Mixture impurity_check->mixed Multiple Types acid_base Acid-Base Extraction non_basic->acid_base water_wash Aqueous Wash (e.g., Water or Brine) polar_basic->water_wash chromatography Flash Column Chromatography mixed->chromatography crystallization Recrystallization or Crystallization acid_base->crystallization water_wash->chromatography chromatography->crystallization final_product Pure Product (>98%) crystallization->final_product

Caption: Decision tree for selecting a purification strategy.

This protocol is ideal for removing non-basic impurities, such as the 1,4-bis(pyrimidinyl)piperazine byproduct.

Underlying Principle: The basic secondary amine in the piperazine ring of the desired product is readily protonated by acid, rendering it water-soluble as a salt. Non-basic or weakly basic impurities remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). Use a volume of aqueous acid equal to half the organic volume. Shake vigorously for 1-2 minutes and allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete recovery of the product.

  • Back-Wash (Optional): Combine the acidic aqueous extracts and wash once with a small volume of fresh organic solvent to remove any trapped organic impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 5M NaOH solution or solid NaHCO₃) with stirring until the pH is >10. The product will deprotonate and may precipitate or form an oil.

  • Product Re-extraction: Extract the basified aqueous layer three times with a fresh organic solvent (Dichloromethane is often effective here).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: The Product Fails to Crystallize from Solution

Difficulty in crystallization is common when residual impurities are present or when the right solvent system has not been identified. Many pyrimidine derivatives are successfully recrystallized from alcohols like ethanol.[8]

Troubleshooting Steps:

  • Ensure High Purity: First, confirm the purity of the material is >95% by HPLC or ¹H NMR. If not, perform another purification step (see Issue 1).

  • Systematic Solvent Screening: Test solubility in a range of solvents at room temperature and upon heating. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent Class Examples Rationale & Comments
Alcohols Isopropanol, EthanolOften effective for pyrimidines.[8] Polarity can be tuned by adding water.
Esters Ethyl AcetateGood general-purpose solvent.
Hydrocarbons Heptane, TolueneUse as an anti-solvent with more polar solvents like Ethyl Acetate or DCM.
Ethers MTBE, DioxaneOffers different polarity and hydrogen bonding characteristics.[9]
  • Advanced Crystallization Techniques:

    • Vapor Diffusion: If you have a highly soluble compound, this is an excellent method. Dissolve the compound in a small amount of a volatile solvent (e.g., Dichloromethane). Place this vial inside a larger, sealed jar containing a less volatile anti-solvent (e.g., Hexane or Pentane). The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing solubility and promoting the growth of high-quality crystals. This technique has proven effective for heterocyclic compounds that are only soluble in solvents like DMF, using DCM as the anti-solvent.[9]

    • Slow Evaporation: Loosely cap a vial containing a saturated solution of your compound and allow the solvent to evaporate over several days.

    • Seeding: If you have a tiny crystal from a previous batch, add it to a supersaturated solution to initiate crystallization.

Issue 3: Co-elution of Impurities During Column Chromatography

If an impurity has a similar polarity to the product, separating them via standard silica gel chromatography can be difficult.

Underlying Principle: Chromatography separates compounds based on differential partitioning between a stationary phase and a mobile phase. By changing one or both of these phases, the separation selectivity can be altered.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Polarity Gradient: Use a very shallow gradient during elution to maximize separation.

    • Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using Ethyl Acetate/Hexanes, try Dichloromethane/Methanol.

    • Incorporate an Amine Base: As mentioned for TLC, the addition of 0.5-1% triethylamine to the eluent is crucial. It deactivates acidic sites on the silica surface, preventing peak tailing of the basic product and improving resolution.

  • Change the Stationary Phase:

    • Alumina (Basic or Neutral): For basic compounds like this, basic or neutral alumina can be an excellent alternative to silica gel. It eliminates the acidic interactions that cause peak tailing and may offer different selectivity for your impurities.

    • Reversed-Phase Chromatography (C18): If the impurities have different lipophilicity, reversed-phase chromatography using a solvent system like Acetonitrile/Water or Methanol/Water can provide excellent separation. This is a powerful orthogonal technique.

G start Co-elution Observed on Silica Gel opt_mobile Optimize Mobile Phase start->opt_mobile shallow_grad Use a Shallow Elution Gradient opt_mobile->shallow_grad Yes add_tea Add 0.5-1% Triethylamine (TEA) to Eluent opt_mobile->add_tea Yes change_solvent Switch Solvent System (e.g., DCM/MeOH) opt_mobile->change_solvent Yes recheck Re-run TLC/Column. Separation Improved? shallow_grad->recheck add_tea->recheck change_solvent->recheck success Problem Solved recheck->success Yes change_stationary Change Stationary Phase recheck->change_stationary No alumina Try Alumina (Neutral or Basic) change_stationary->alumina c18 Try Reversed-Phase (C18) change_stationary->c18

Caption: Workflow for troubleshooting co-elution in chromatography.

Section 3: Purity Assessment Protocols

Verifying the purity of the final product is a critical step. Various analytical methods are available for this purpose.[10][11]

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To quantify purity and detect trace impurities.

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure sharp peaks by protonating the amine).

    • Detection: UV at 254 nm.

    • Derivatization: For trace analysis of piperazine-containing impurities, derivatization with reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) can be used to enhance UV detection at specific wavelengths (e.g., 340 nm).[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the structure of the compound and identify any structural impurities.

  • ¹H NMR: Look for characteristic peaks of the pyrimidine and piperazine protons. The absence of signals from starting materials or byproducts (e.g., a symmetrical environment for the di-substituted byproduct) indicates high purity.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[13] The trifluoromethyl group should appear as a sharp singlet. The absence of other fluorine signals is a strong indicator of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To assess purity and identify volatile impurities.

  • Considerations: The compound must be thermally stable and volatile enough. Isomers of related fluorinated piperazine compounds can sometimes be difficult to distinguish by MS alone, but it remains a powerful tool.[10]

References

  • Gobbi, M., Frittoli, E., and Mennini, T. (1990). Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic α2-adrenoceptors in the rat brain. European Journal of Pharmacology, 180(1), 183-186. [Link]

  • Wozniak, K., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(5), 3564–3576. [Link]

  • Jakaria, M., et al. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research. [Link]

  • El-Faham, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1165. [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5138. [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 64(15), 11593–11613. [Link]

  • Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(1), 21-26. [Link]

  • Li, J., et al. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate. [Link]

  • Wei, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 947575. [Link]

  • Al-Dies, A. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1083. [Link]

  • Bouling Chemical Co., Limited. (n.d.). 1-(5-Trifluoromethyl-Pyridin-2-Yl)-Piperazine Manufacturer & Supplier China. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link]

  • Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-4525. [Link]

  • De Ruiter, J., & Noggle, F. T. (n.d.). Analytical Methods for the Piperazine-based designer drugs BZP, TFMPP, MeOPP and MBDB. Royal Society of Chemistry. [Link]

  • Manetti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 64(21), 15914–15934. [Link]

  • Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6825-6861. [Link]

  • Manetti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(18), 4296. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Kumar, D., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 8, 579. [Link]

  • Walsh, J. C. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. PETNET Solutions. [Link]

  • Chemistry Stack Exchange. (2019). Purifying Fluorinated Alcohol via flash Chromatography. [Link]

  • LookChem. (n.d.). Cas 20980-22-7, 2-(1-Piperazinyl)pyrimidine. Retrieved from [Link]

  • Manetti, F., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena AIR. [Link]

  • Al-Adiwish, W. M., et al. (2018). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. ResearchGate. [Link]

  • Kobayashi, Y., et al. (1980). Studies on organic fluorine compounds. Part 35. Trifluoromethylation of pyrimidine- and purine-nucleosides with trifluoromethyl–copper complex. Journal of the Chemical Society, Perkin Transactions 1, 2755-2759. [Link]

  • Quiroga, J., & Trilleras, J. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(24), 5980. [Link]

  • ResearchGate. (2019). Selective preparation of 5‐trifluoromethyl pyrimidine derivatives. [Link]

Sources

enhancing the stability of trifluoromethylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing the Stability of Trifluoromethylpyrimidine Derivatives

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I understand that working with trifluoromethylpyrimidine (TFMP) derivatives presents a unique paradox: the trifluoromethyl (


) group is prized for enhancing metabolic stability and lipophilicity, yet its strong electron-withdrawing nature (

effect) renders the pyrimidine ring highly electron-deficient.[1] This often leads to unexpected hydrolytic instability and susceptibility to nucleophilic aromatic substitution (

).[1]

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to stabilize your TFMP scaffolds during synthesis, storage, and biological evaluation.

Part 1: Troubleshooting Guide & FAQs

Category 1: Chemical Stability (Hydrolysis & Nucleophilic Attack)[1]

Q: My 4-trifluoromethylpyrimidine derivative degrades rapidly in basic media (pH > 8). The


 group remains intact, so what is breaking? 
A:  You are likely observing nucleophilic attack on the pyrimidine ring carbons , not hydrolysis of the 

group itself.[1]
  • Diagnosis: The

    
     group at C4 (or C2/C6) pulls electron density from the ring, making the carbons at positions 2, 4, and 6 highly electrophilic.[1] Hydroxide ions (
    
    
    
    ) act as nucleophiles, attacking these positions (via an
    
    
    mechanism) to displace leaving groups or even ring-open the pyrimidine under harsh conditions.[1]
  • Solution:

    • Steric Shielding: Introduce bulky substituents (e.g., isopropyl, tert-butyl) at the C5 position to sterically hinder the approach of nucleophiles to C4/C6.[1]

    • Electronic Deactivation: Install an Electron-Donating Group (EDG) such as an amino (

      
      ) or alkoxy (
      
      
      
      ) group at C2 or C6.[1] This counteracts the electron-withdrawing effect of the
      
      
      group, increasing the electron density of the ring and reducing susceptibility to
      
      
      attack [1].

Q: I am seeing multiple spots on TLC during the functionalization of 2,4-dichloro-6-trifluoromethylpyrimidine. How do I control the regioselectivity? A: This is a classic competition between the C2 and C4 positions.

  • Mechanism: The C4 position is generally more reactive toward nucleophiles than C2 because the intermediate Meisenheimer complex at C4 is stabilized by the para-nitrogen (N1) and the electron-withdrawing

    
     group (if at C6).
    
  • Protocol Adjustment:

    • Temperature Control: Perform the first substitution at low temperatures (0°C to -78°C) to favor the kinetically controlled product (usually C4 substitution).

    • Solvent Choice: Use non-polar, aprotic solvents (e.g., DCM, Toluene) to minimize solvent-assisted ionization or stabilization of the transition state at the undesired position [2].[1]

Category 2: Metabolic Stability[1]

Q: Despite the


 group, my compound still shows high intrinsic clearance (

) in microsomes. Why?
A: While

blocks oxidation at its specific attachment point, it does not protect the entire molecule.[1]
  • Root Cause: The electron-deficient ring may still be susceptible to oxidative attack by Cytochrome P450s at other positions, or the ring itself may undergo oxidative opening. Furthermore, "metabolic switching" can occur where the enzyme attacks a different, unprotected soft spot (e.g., an alkyl side chain).[1]

  • Validation: Run a Glutathione (GSH) Trapping Assay (see Protocol B below).[1] If you detect GSH adducts, your molecule is forming reactive electrophilic metabolites (likely via bioactivation of the pyrimidine ring to a reactive intermediate) [3].[1]

Category 3: Photostability[1][2]

Q: Do trifluoromethylpyrimidines require special light protection? A: Generally, yes.[1] While fluorination can sometimes improve photostability compared to non-fluorinated analogs, pyrimidines with extended conjugation (especially those mimicking avobenzone structures) can undergo photo-tautomerization or photodegradation.[1]

  • Recommendation: Store solid samples in amber vials under inert atmosphere (

    
    ). For solution-phase assays, minimize exposure to UV light unless testing phototoxicity [4].[1]
    

Part 2: Visualizing the Instability Mechanism

The following diagram illustrates the competition between the desired stability and the degradation pathways driven by the electron-deficient nature of the TFMP core.

TFMP_Stability TFMP Trifluoromethylpyrimidine (TFMP) Core Electronic High Electron Deficiency (Due to -CF3 & N atoms) TFMP->Electronic Causes Path_Hydrolysis Hydrolytic Instability (Basic pH) Electronic->Path_Hydrolysis Promotes Path_SNAr Nucleophilic Attack (SNAr at C2/C4/C6) Electronic->Path_SNAr Facilitates Path_Metab Metabolic Bioactivation (Reactive Intermediates) Electronic->Path_Metab Increases Electrophilicity Sol_Form Solution: Formulation (Buffer pH < 7, Lipid delivery) Path_Hydrolysis->Sol_Form Mitigated by Sol_EDG Solution: Add EDG (-OMe, -NH2) to Deactivate Ring Path_SNAr->Sol_EDG Blocked by Sol_Steric Solution: Steric Bulk (e.g., C5 substitution) Path_SNAr->Sol_Steric Blocked by

Figure 1: Mechanistic pathways of TFMP instability and corresponding stabilization strategies. The electron-withdrawing nature of the core drives susceptibility to nucleophilic and hydrolytic degradation.

Part 3: Detailed Experimental Protocols

Protocol A: Comparative pH-Dependent Stability Profiling

Purpose: To determine the specific pH range where your derivative is susceptible to hydrolytic ring-opening.

  • Stock Preparation: Dissolve the test compound in DMSO to a concentration of 10 mM.

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 9.0.

  • Incubation:

    • Dilute the stock 1:100 into each buffer (final conc. 100 µM).

    • Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching: Immediately add 100 µL of cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via HPLC-UV/MS.

  • Calculation: Plot % Remaining vs. Time. Calculate

    
     for each pH.
    
    • Pass Criteria:

      
       remaining after 24h at pH 7.4.[1]
      
Protocol B: Reactive Metabolite Screening (Glutathione Trapping)

Purpose: To detect if the TFMP core is being bioactivated into a "soft" electrophile (Michael acceptor) or "hard" electrophile (SNAr active) by metabolic enzymes.[1]

  • Reaction Mix:

    • Test Compound: 10 µM

    • Human Liver Microsomes (HLM): 1.0 mg/mL protein[1]

    • Glutathione (GSH): 5 mM (trapping agent)[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM

      
      [1]
      
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).[1]

  • Controls:

    • Negative Control: No NADPH (detects chemical reactivity with GSH without metabolism).[1]

    • Positive Control: Clozapine or Acetaminophen (known to form GSH adducts).[1]

  • Termination: After 60 min, stop with equal volume ice-cold ACN (1% Formic Acid).

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) in positive ion mode.

    • Look for Precursor Ion of

      
       272 (deprotonated GSH fragment) in negative ion mode.[2]
      
  • Interpretation: The presence of [M + GSH - 2H] or [M + GSH + O - 2H] peaks indicates the formation of reactive metabolites [3].

Part 4: Data Summary & Workflow Visualization

Table 1: Impact of Substituents on TFMP Ring Stability

Substituent TypePosition on RingEffect on Stability (Hydrolysis/SNAr)Mechanism
Trifluoromethyl (-CF3) C2, C4, C6Destabilizes Strong EWG (

); activates ring C for nucleophilic attack.[1]
Amine (-NH2, -NHR) C2, C4Stabilizes Strong EDG (

); pushes electron density into ring, deactivating it.[1]
Ether (-OR) C2, C4Stabilizes Moderate EDG; reduces electrophilicity of ring carbons.[1]
Halogen (-Cl, -Br) C2, C4Destabilizes Good leaving group; facilitates

reactions.[1]
Alkyl (-R) C5Stabilizes Steric hindrance; blocks nucleophile approach to C4/C6.

Experimental Workflow Diagram:

Stability_Workflow Start Start: TFMP Derivative Step1 pH Stability Assay (Protocol A) Start->Step1 Decision1 Stable at pH 7.4? Step1->Decision1 Step2 GSH Trapping Assay (Protocol B) Decision1->Step2 Yes Outcome_Bad1 Fail: Chemical Instability Action: Add Steric Bulk/EDGs Decision1->Outcome_Bad1 No Decision2 GSH Adducts Found? Step2->Decision2 Outcome_Good Candidate Validated Proceed to PK Studies Decision2->Outcome_Good No Outcome_Bad2 Fail: Reactive Metabolite Action: Block Metabolic Soft Spot Decision2->Outcome_Bad2 Yes

Figure 2: Step-by-step decision matrix for evaluating and validating the stability of trifluoromethylpyrimidine derivatives.

References

  • BenchChem. (2025).[3] A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. Retrieved from [1]

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

  • Creative Biolabs. (2025). Reactive Metabolite Screening Service: Glutathione Trapping Assay. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1][3][4] Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone. Retrieved from [1]

Sources

dealing with compound precipitation in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Compound Solubility & Precipitation Subject: Troubleshooting Compound Precipitation in Biological Assays

Introduction: The "Invisible" Data Corruptor

Welcome. If you are here, you likely have an IC50 curve that looks like a flat line, a "bell shape," or a jagged mess. As a Senior Application Scientist, I see this daily. Compound precipitation is not just a formulation issue; it is the single most common source of false negatives (loss of potency) and false positives (non-specific inhibition) in drug discovery.

When a compound "crashes out," it effectively lowers the free concentration available to bind the target. Worse, it can form colloidal aggregates that sequester enzymes, leading to artificial inhibition.[1] This guide bypasses the basic textbook advice and focuses on the field-proven physics and protocols to diagnose, resolve, and prevent precipitation in your assays.

Module 1: Diagnosis – How to Confirm Precipitation

Q: My assay signal is erratic. How do I definitively know if my compound has precipitated?

A: You cannot rely on the naked eye. By the time a precipitate is visible to you, the assay was compromised long ago. You need to detect sub-micromolar particulates.

The Diagnostic Hierarchy
MethodSensitivityThroughputPrincipleVerdict
Laser Nephelometry High (Gold Standard)High (Plate-based)Measures forward light scattering at fixed angles.Definitive. Detects early nucleation/aggregates.
Absorbance (OD650) Low to MediumHighMeasures light blocked by particles.Indicative. Fails to detect small colloids; prone to interference by colored compounds.
Microscopy MediumLowVisual confirmation of crystals/amorphous solids.Qualitative. Good for "sanity checks" but not scalable.
Protocol: The "Spin-Down" Verification

If you lack a nephelometer, use this differential protocol to confirm precipitation in your assay buffer:

  • Prepare your compound at the highest assay concentration in the actual assay buffer (with final DMSO %).

  • Split the sample into two aliquots: A and B .

  • Aliquot A: Keep at room temperature (Total Compound).

  • Aliquot B: Centrifuge at high speed (e.g., 15,000 x g for 10 min) or filter (0.2 µm).

  • Analyze both via HPLC/MS or UV-Vis.[2]

  • Calculation: If

    
    , you have a solubility limit issue.
    

Module 2: Root Cause Analysis – The Physics of "The Crash"

Q: My compound is soluble in DMSO at 10 mM. Why does it crash when I dilute it to 10 µM in the assay?

A: You are likely a victim of "DMSO Shock" (Solvent Mismatch).

The Mechanism: Dielectric Shock

DMSO is a polar aprotic solvent (dielectric constant


). Water is polar protic (

).
  • The Scenario: You pipette 1 µL of 10 mM DMSO stock into 99 µL of aqueous buffer.

  • The Physics: At the interface where the droplet hits the water, the local solubility drops logarithmically. The compound experiences a massive polarity shift before it can disperse. This triggers nucleation . Once nuclei form, they act as seeds for further precipitation, even if the final theoretical concentration is below the solubility limit.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Problem: Erratic IC50 or Low Activity CheckSol Step 1: Check Kinetic Solubility (Nephelometry/Spin-Down) Start->CheckSol IsSoluble Is it Soluble? CheckSol->IsSoluble Soluble True Solution IsSoluble->Soluble Yes Insoluble Precipitation Confirmed IsSoluble->Insoluble No AggCheck Check for Colloidal Aggregation (Add 0.01% Triton X-100) Insoluble->AggCheck Investigate Artifacts Recovered Activity Recovers with Detergent? (False Positive/Artifact) AggCheck->Recovered TrueAgg Colloidal Aggregator (Discard/Flag) Recovered->TrueAgg Yes TrueInhib True Inhibitor Recovered->TrueInhib No (Likely specific binding)

Figure 1: Decision tree for diagnosing solubility-driven assay failures.

Module 3: Mitigation – The "Intermediate Dilution" Protocol

Q: How do I prevent precipitation during serial dilutions?

A: Stop doing "in-well" dilutions with 100% DMSO stocks directly into buffer. Use an Intermediate Dilution Step .

Standard protocols often dilute compounds in 100% DMSO and then transfer a tiny volume (e.g., 50 nL) into aqueous buffer. This maximizes "DMSO Shock." The Intermediate Protocol steps down the hydrophobicity gradually.

Protocol: Optimized Serial Dilution
  • Step 1 (100% DMSO): Perform your serial dilution (e.g., 1:3) in a source plate using 100% DMSO.

  • Step 2 (Intermediate Plate): Transfer aliquots from the Source Plate to an Intermediate Plate containing assay buffer without protein/enzyme.

    • Target: 5-10% DMSO final concentration here.

    • Why: This allows the compound to equilibrate in a "semi-aqueous" environment where solubility is higher than the final assay, preventing rapid nucleation.

  • Step 3 (Assay Plate): Transfer from the Intermediate Plate to the Final Assay Plate.

    • Target: 1% DMSO (or assay tolerance limit).

Workflow Visualization

SerialDilution cluster_bad Risky Method (DMSO Shock) cluster_good Optimized Method (Intermediate) Stock1 100% DMSO Stock Buffer1 Aqueous Buffer Stock1->Buffer1 Direct Transfer (High Nucleation Risk) Stock2 100% DMSO Stock Inter Intermediate Plate (10% DMSO/Buffer) Stock2->Inter Step 1: Pre-equilibration Final Final Assay (1% DMSO) Inter->Final Step 2: Final Dilution

Figure 2: Comparison of direct transfer vs. intermediate dilution to mitigate precipitation.

Module 4: Data Interpretation & Artifacts

Q: My compound precipitates, but I still see inhibition. Is it real?

A: Probably not. You are likely seeing Colloidal Aggregation .[3]

Certain compounds (promiscuous aggregators) form sub-micron colloids that adsorb enzymes on their surface, inhibiting them non-specifically.[1][3][4] This is a hallmark of PAINS (Pan-Assay Interference Compounds).

The "Detergent Test" (Critical Control): If you suspect aggregation-based inhibition:

  • Run the assay with 0.01% Triton X-100 or Tween-80 (freshly prepared).

  • Result:

    • Inhibition Disappears: The compound was an aggregator. The detergent broke up the colloids. (False Positive)

    • Inhibition Persists: The compound is a true binder. (Valid Hit)

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.

  • Sittampalam, G. S., et al. (Eds.).[5] (2004).[5] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.

Sources

Validation & Comparative

Benchmarking the Scaffold: 2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine vs. Optimized Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine vs. Optimized Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Fragment vs. The Drug

In the landscape of kinase inhibitor discovery, This compound (hereafter referred to as PTP-Fragment ) represents a "privileged scaffold"—a core chemical framework capable of binding to multiple kinase hinge regions with moderate affinity but high ligand efficiency.

Unlike fully optimized clinical drugs (e.g., Buparlisib , Palbociclib ), which are designed for nanomolar potency and high selectivity, the PTP-Fragment serves as a high-quality starting point (fragment hit) or a synthetic intermediate. This guide compares the intrinsic performance of this scaffold against fully elaborated kinase inhibitors, highlighting the trade-offs between Ligand Efficiency (LE) and Absolute Potency (IC50) .

Core Comparison Matrix
FeaturePTP-Fragment (The Scaffold)Buparlisib (BKM120) (The Optimized Drug)Palbociclib (The Structural Analog)
Role Fragment Hit / Building BlockPan-PI3K InhibitorCDK4/6 Inhibitor
Molecular Weight ~232.2 Da~410.4 Da~447.5 Da
Binding Mode Hinge Binder (Monodentate/Bidentate)Hinge + Hydrophobic Pocket + Ribose PocketHinge + Solvent Front
Potency (IC50) High

M (10–100

M)
Low nM (approx. 50 nM)Low nM (approx. 10 nM)
Ligand Efficiency (LE) High (>0.45) Moderate (~0.30–0.35)Moderate (~0.30)
Selectivity Promiscuous (Binds many kinases)Selective (Class I PI3K isoforms)Highly Selective (CDK4/6)

Technical Deep Dive: Mechanism & Pharmacophore

The PTP-Fragment Binding Hypothesis

The PTP-Fragment derives its utility from two key structural features that mimic the adenosine ring of ATP:

  • Pyrimidine Core: The Nitrogen atoms (N1/N3) act as hydrogen bond acceptors/donors to the kinase hinge region (e.g., interacting with the backbone amide of the "Gatekeeper+1" or "+3" residues).[1]

  • 5-Trifluoromethyl Group: This moiety occupies the hydrophobic "back pocket" (Gatekeeper region), enhancing lipophilic contacts and metabolic stability against oxidation.

  • Piperazine Ring: Solubilizing group that projects towards the solvent front, offering a vector for further chemical elaboration (e.g., attaching urea or amide linkers).

Pathway Visualization: From Scaffold to Inhibitor

The following diagram illustrates how the PTP-Fragment serves as the "seed" for generating potent inhibitors like Buparlisib or FAK inhibitors.

ScaffoldEvolution Fragment PTP-Fragment (MW: 232) IC50: >10 uM Optimization Lead Optimization (Growing Vectors) Fragment->Optimization SAR Expansion Hinge Hinge Binding (Pyrimidine) Fragment->Hinge Primary Interaction Pocket Hydrophobic Pocket (CF3 Group) Fragment->Pocket Drug Optimized Inhibitor (e.g., PI3K/FAK Inhibitor) IC50: <50 nM Optimization->Drug Potency & Selectivity Solvent Solvent Front (Piperazine Extension) Optimization->Solvent Added Complexity

Caption: Structural evolution of the PTP-Fragment into a potent kinase inhibitor by exploiting specific binding pockets.

Comparative Performance Analysis

A. Potency vs. Ligand Efficiency (LE)

In Fragment-Based Drug Discovery (FBDD), the PTP-Fragment is superior in efficiency but inferior in potency.

  • Ligand Efficiency (LE) Formula:

    
    
    
  • Analysis: The PTP-Fragment typically yields an LE of >0.4 , indicating that each atom contributes significantly to binding. Optimized drugs often see a drop in LE (to ~0.3) as molecular weight increases to gain selectivity.

B. Synthetic Utility & Chemical Space

The PTP-Fragment is chemically robust. The piperazine nitrogen is a nucleophilic "handle" allowing rapid library generation via:

  • Amide Coupling: Reaction with carboxylic acids to target the ribose pocket.

  • Urea Formation: Reaction with isocyanates to reach the DFG motif (common in Type II inhibitors).

C. Selectivity Profile
  • PTP-Fragment: Low selectivity.[1] The simple pyrimidine-CF3 motif fits into the ATP binding site of hundreds of kinases (e.g., CDK, PI3K, PLK, Aurora).

  • Alternative (Buparlisib): High selectivity. The addition of morpholine groups and a pyridine ring restricts binding specifically to the PI3K ATP cleft, clashing with residues in other kinases.

Experimental Protocols

To validate the PTP-Fragment against an optimized inhibitor, a Surface Plasmon Resonance (SPR) assay is recommended for the fragment (due to fast off-rates), while a standard ADP-Glo™ Kinase Assay is suitable for the potent inhibitor.

Protocol A: Fragment Screening via SPR (Biacore)

Use this for the PTP-Fragment (Low Affinity, Fast Kinetics).

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., PI3K

    
    ) on a CM5 chip via amine coupling to a level of ~3000 RU.
    
  • Sample Preparation: Dissolve PTP-Fragment in 100% DMSO (100 mM stock). Dilute to 50–500

    
    M in Running Buffer (PBS-P+, 2% DMSO).
    
  • Injection: Inject analyte for 60s at 30

    
    L/min. Dissociation time: 60s.[2]
    
  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model to determine

    
    . Expect 
    
    
    
    in the 10–100
    
    
    M range.
Protocol B: Potency Validation via ADP-Glo™

Use this for the Optimized Inhibitor (High Affinity).

  • Reaction Mix: Combine Kinase (2 ng/well), ATP (10

    
    M), and Substrate (0.2 
    
    
    
    g/well ) in 384-well white plates.
  • Compound Addition: Add serial dilutions of the inhibitor (e.g., Buparlisib) or the PTP-Fragment.

    • Note: PTP-Fragment requires high concentrations (start at 100

      
      M).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 min.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP)

    
     40 min incubation 
    
    
    
    Add Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase).
  • Readout: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

Workflow Visualization

ExperimentalWorkflow cluster_SPR Fragment Screening (SPR) cluster_ADPGlo Potency Assay (ADP-Glo) Step1 Immobilize Kinase (CM5 Chip) Step2 Inject PTP-Fragment (50-500 uM) Step1->Step2 Step3 Measure KD (Steady State) Step2->Step3 Step4 Kinase Reaction (ATP + Substrate) Step5 Add Inhibitor (Serial Dilution) Step4->Step5 Step6 Luminescence Readout (IC50 Calculation) Step5->Step6

Caption: Dual-track validation workflow: SPR for low-affinity fragments and ADP-Glo for high-potency inhibitors.

References

  • Battisti, V. et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry.

  • Walker, D. P. et al. (2008).[3] Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters.[3][4][5]

  • Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor.[6] Journal of Medicinal Chemistry.[6]

  • ResolveMass Laboratories. (n.d.). This compound Product Overview.

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "know thy target" is only half the battle. The other, equally critical half is to "know thy non-targets." Off-target effects are a primary driver of clinical trial failures, underscoring the necessity for rigorous cross-reactivity profiling early in the development pipeline. This guide provides a comprehensive, technically detailed workflow for assessing the selectivity of a novel chemical entity, using the hypothetical kinase inhibitor candidate, 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine, as our central example.

This compound, with its pyrimidine core, piperazine moiety, and trifluoromethyl group, represents a common scaffold in kinase inhibitor design.[1][2][3][4] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the piperazine is often a key interaction point.[1][5][6][7][8][9] However, these features also present a risk of binding to unintended kinases or other ATP-binding proteins. This guide will walk you through a multi-tiered strategy to de-risk such a compound, moving from broad, high-throughput screening to more focused, physiologically relevant assays.

The Strategic Imperative of Early and Comprehensive Profiling

Embarking on a drug discovery campaign without a clear cross-reactivity profiling strategy is akin to navigating a minefield blindfolded. Early identification of off-target interactions can save invaluable time and resources, preventing the progression of compounds with a high likelihood of downstream toxicity or lack of efficacy.[10][11] Our approach is designed to be both comprehensive and efficient, providing a clear decision-making framework at each stage.

Tier 1: Broad Kinome Selectivity Profiling

The first step in our workflow is to cast a wide net across the human kinome. This provides a broad-stroke picture of our compound's selectivity and identifies any potential "red flags" that require further investigation.

Experimental Design & Rationale

We will employ a large-scale, in vitro biochemical kinase assay panel. The choice of a radiometric activity assay, such as the HotSpotSM platform, is deliberate. It is considered the gold standard due to its direct measurement of substrate phosphorylation, avoiding the potential artifacts of coupled-enzyme or antibody-based detection methods.[12] We will screen our compound at two concentrations: a lower concentration (e.g., 100 nM) to identify high-affinity off-targets, and a higher concentration (e.g., 10 µM) to reveal weaker but potentially significant interactions.[13] The assays should be run at the apparent ATP Km for each kinase to provide an accurate assessment of potency.[14]

Illustrative Data Presentation

The results of such a screen are typically presented as a percentage of inhibition at each concentration. For our hypothetical compound, this compound, let's assume it was designed as a potent inhibitor of a hypothetical kinase, "Kinase X."

Table 1: Illustrative Kinome Profiling Data for this compound

Kinase Target% Inhibition at 100 nM% Inhibition at 10 µMNotes
Kinase X (Primary Target) 98% 100% High on-target potency
Kinase Y (Family Member)65%95%Potential for family-selective off-target effects
Kinase Z (Unrelated)15%88%Significant off-target interaction at higher concentrations
400+ Other Kinases<10%<30%Generally clean profile

This illustrative data immediately highlights Kinase Y and Kinase Z as potential off-targets of concern that warrant further investigation.

Tier 2: Cellular Target Engagement and Thermal Stability

Biochemical assays, while essential, do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[15] Therefore, our next step is to verify target engagement in a cellular context.

Experimental Design & Rationale

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct binding of a small molecule to its target protein in intact cells or cell lysates.[16][17][18][19][20] The principle is based on ligand-induced thermodynamic stabilization of the target protein.[20] We will perform CETSA for our primary target, Kinase X, and our primary off-target of concern, Kinase Z.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that endogenously expresses the kinases of interest) to ~80% confluency. Treat the cells with either this compound (at a concentration determined from cellular potency assays, e.g., 1 µM) or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of Kinase X and Kinase Z by Western blotting or an immunoassay like AlphaScreen®.[20]

Illustrative Data Presentation

The results are plotted as the amount of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Graph 1: Illustrative CETSA Melt Curves

cluster_0 Kinase X (Primary Target) cluster_1 Kinase Z (Off-Target) a Vehicle b Compound a->b Thermal Shift c Vehicle d Compound c->d No Significant Shift

Caption: Illustrative CETSA results showing target engagement for Kinase X but not Kinase Z.

This hypothetical result would suggest that while our compound inhibits Kinase Z in a biochemical assay, it may not engage it effectively in a cellular context, possibly due to poor accessibility or competition with high intracellular ATP.

Tier 3: Phenotypic Screening for Unbiased Off-Target Discovery

While kinome profiling and CETSA are excellent for assessing known targets, they cannot identify unexpected off-target effects that may lead to cellular toxicity or other unintended phenotypes. Phenotypic screening offers an unbiased approach to this problem.[21][22][23][24][25]

Experimental Design & Rationale

High-content imaging (HCI) is a powerful phenotypic screening method that allows for the simultaneous measurement of multiple cellular parameters.[23] We will use a panel of cell lines representing different tissues and treat them with our compound at a range of concentrations. We will then use automated microscopy and image analysis to quantify a variety of cellular features, such as cell viability, nuclear morphology, mitochondrial integrity, and cell cycle progression.[21]

Experimental Workflow: High-Content Phenotypic Screening

A Plate Cells in Multi-well Plates B Treat with Compound (Dose-Response) A->B C Incubate (e.g., 24-72h) B->C D Stain with Fluorescent Dyes (e.g., Hoechst, MitoTracker, Phalloidin) C->D E Automated Microscopy (High-Content Imaging) D->E F Image Analysis & Feature Extraction E->F G Phenotypic Profile Generation F->G

Caption: Workflow for high-content phenotypic screening.

Illustrative Data Presentation

The output of a high-content screen is a multi-parametric "phenotypic fingerprint" of the compound. This can be compared to a database of fingerprints from compounds with known mechanisms of action to identify potential off-targets.

Table 2: Illustrative Phenotypic Profiling Results

Cellular FeatureThis compoundCompound A (Known CDK Inhibitor)Compound B (Known HSP90 Inhibitor)
Cell CountDecreaseStrong Decrease Moderate Decrease
Nuclear AreaIncreaseStrong Increase No Change
G2/M ArrestYesYes No
Mitochondrial PotentialNo ChangeNo ChangeDecrease

In this hypothetical example, the phenotypic profile of our compound closely resembles that of a known CDK inhibitor, suggesting a potential off-target activity on cell cycle kinases that may not have been prominent in the initial biochemical screen.

Synthesis and Path Forward

This multi-tiered approach provides a comprehensive framework for profiling the cross-reactivity of a novel kinase inhibitor candidate like this compound. By integrating broad biochemical profiling, cellular target engagement assays, and unbiased phenotypic screening, we can build a detailed understanding of a compound's selectivity and potential liabilities.

  • On-Target Potency Confirmed: The compound is a potent inhibitor of its intended target, Kinase X, both biochemically and in cells.

  • Off-Target Risks Identified: The compound has potential off-target activity against Kinase Y, Kinase Z (biochemically), and potentially CDKs (phenotypically).

  • Actionable Next Steps:

    • Perform IC50 determinations for Kinase Y and Kinase Z to quantify the potency of these off-target interactions.

    • Conduct further cellular assays to investigate the downstream signaling effects of inhibiting Kinase Y.

    • Perform specific cell cycle analysis and CDK activity assays to confirm or refute the suspected CDK inhibition.

    • Initiate structure-activity relationship (SAR) studies to modify the compound to improve selectivity against the identified off-targets while maintaining on-target potency.

By following this rigorous, evidence-based approach, drug discovery teams can make more informed decisions, increasing the likelihood of developing safe and effective medicines.

References

  • Sygnature Discovery. Phenotypic Screening. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Creative Biolabs. Phenotypic Screening. [Link]

  • Edfeldt, F. N. B., et al. (2011). The Resurrection of Phenotypic Drug Discovery. ACS Chemical Biology, 6(7), 654-656. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7450. [Link]

  • Dai, L., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3698. [Link]

  • Rudnick, S. E., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 16(2), 209-220. [Link]

  • Springer Nature Experiments. (2023). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. [Link]

  • Molina, D. M., et al. (2013). Cellular thermal shift assay for the detection of small molecule-target interactions in Arabidopsis cells. Methods in Molecular Biology, 1047, 21-34. [Link]

  • Martinez Molina, D., et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2554, 21-34. [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(11), 1347-1354. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 13-26. [Link]

  • PamGene. (2021). PamGene - Kinase activity profiling - Our kinase activity assay explained. [Link]

  • Zegzouti, H., et al. (2013). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • Semantic Scholar. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Liu, K., et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. Briefings in Bioinformatics, 24(5), bbad298. [Link]

  • Chemspace. This compound | CAS 745066-18-6. [Link]

  • Sorgenfrei, F. A., et al. (2018). Kinome-Wide Profiling Prediction of Small Molecules. ChemMedChem, 13(6), 495-499. [Link]

  • Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Li, H., et al. (2022). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. Acta Pharmaceutica Sinica B, 12(1), 335-348. [Link]

  • Choi, H. G., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. The Journal of Biological Chemistry, 287(13), 9804-9816. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Best, J. D., et al. (2010). Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 20(3), 984-988. [Link]

  • Moorman, N. J., et al. (2017). Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals. Molecular & Cellular Proteomics, 16(4 suppl 1), S263-S276. [Link]

  • Světlová, V., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 26(9), 4889. [Link]

  • Yuan, G., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1045903. [Link]

  • Kaya, B., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine Derivatives as Selective Monoamine Oxidase (MAO)-A Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 193-202. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(17), 7437-7450. [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3326. [Link]

  • Norman, M. H., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4776-4780. [Link]

  • Battisti, V., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 264, 116016. [Link]

  • Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(23), 4516-4523. [Link]

Sources

The Fluorine Effect: Comparative Efficacy of Fluorinated vs. Non-Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

Audience: Medicinal Chemists, Oncologists, and Pharmacologists.

This guide analyzes the critical efficacy shifts introduced by fluorination at the C5 position (e.g., 5-Fluorouracil) and the sugar moiety (e.g., Gemcitabine) of pyrimidine derivatives. While hydrogen (H) and fluorine (F) are considered bioisosteres due to similar Van der Waals radii (H: 1.20 Å vs. F: 1.47 Å), their electronic disparities drive massive changes in pharmacodynamics.

The "Fluorine Effect" in pyrimidines is governed by three physicochemical pillars:

  • Bond Strength: The C-F bond (~485 kJ/mol) is significantly stronger than the C-H bond (~413 kJ/mol), rendering the molecule resistant to metabolic cleavage and enzymatic proton abstraction.

  • Electronic Withdrawal: Fluorine is the most electronegative element (3.98 Pauling scale), altering the pKa of the N3 proton (lowering it from ~9.5 in uracil to ~8.0 in 5-FU), which affects base-pairing and transport.

  • Lipophilicity: Fluorination typically increases LogP, enhancing passive membrane permeability.

Mechanistic Case Study: 5-FU vs. Uracil

The most definitive example of fluorinated efficacy is the interaction between 5-Fluorouracil (5-FU) and Thymidylate Synthase (TS) .[1]

The Mechanism of "Suicide Inhibition"

Native uracil (as dUMP) is methylated by TS to form thymine (dTMP). This reaction requires the abstraction of the proton at the C5 position. When 5-FU (as FdUMP) enters the active site, the enzyme initiates the reaction but hits a "dead end" because the C-F bond cannot be broken to release the product. This traps the enzyme in a covalent ternary complex.[2]

Pathway Visualization

The following diagram illustrates the divergence in enzymatic processing between the natural substrate (dUMP) and the inhibitor (FdUMP).

TS_Mechanism Substrate Substrate Entry TS_Enzyme Thymidylate Synthase (Active Site) Substrate->TS_Enzyme Complex Ternary Complex Formation TS_Enzyme->Complex Cofactor Cofactor (5,10-CH2-THF) Cofactor->TS_Enzyme Branch C5 Substituent? Complex->Branch Path_H Hydrogen (dUMP) Proton Abstraction Branch->Path_H Natural Path_F Fluorine (FdUMP) Bond Stable Branch->Path_F Inhibitor Product Product Release (dTMP + DHF) Path_H->Product Successful Methylation Trap COVALENT TRAP (Suicide Inhibition) Path_F->Trap Reaction Stalled

Figure 1: Mechanistic divergence of Thymidylate Synthase processing dUMP (H) vs. FdUMP (F), leading to irreversible enzyme trapping.

Comparative Efficacy Data

A. Enzyme Kinetics (Binding Affinity)

The fluorinated derivative (FdUMP) does not just compete; it binds with significantly higher affinity in the presence of the cofactor.

ParameterNatural Substrate (dUMP)Fluorinated Inhibitor (FdUMP)Efficacy Impact
Bond Energy (C5-X) 413 kJ/mol (C-H)485 kJ/mol (C-F)Prevents product release [1].
pKa (N3-H) ~9.5~8.0Altered ionization at physiological pH [2].
Enzyme Interaction


1000-fold tighter binding (Pseudo-irreversible) [3].
Outcome dTMP SynthesisTernary Complex TrappingDepletion of dTTP

Thymineless Death.
B. Cellular Cytotoxicity (IC50 Comparison)

Comparing Cytarabine (Ara-C) vs. Gemcitabine (dFdC) in pancreatic cancer models illustrates the potency gained by geminal difluorination at the 2' position.

Cell LineDrugIC50 (Mean)Interpretation
BxPC-3 (Pancreatic)Cytarabine (Ara-C)> 10,000 nMLargely ineffective in solid tumors.
Gemcitabine 15 - 30 nM >300x Potency Increase [4].
MIA PaCa-2 Cytarabine (Ara-C)~8,000 nMHigh resistance.
Gemcitabine 40 - 60 nM Retains efficacy despite resistance mechanisms.

Note: Data represents mean values from standard MTT assays; specific values vary by laboratory conditions.

Experimental Protocols

To validate these efficacy differences, researchers must employ assays that distinguish between simple growth inhibition and specific enzymatic blockade.

Protocol A: Tritium Release Assay (TS Activity)

The Gold Standard for measuring Thymidylate Synthase activity specificity.

Principle: The conversion of dUMP to dTMP involves the release of the proton (or tritium) at the C5 position into water.[3] By using [5-³H]dUMP, the activity of TS is directly proportional to the amount of tritiated water (


) generated.[3] FdUMP blocks this release.

Workflow:

  • Preparation: Harvest log-phase cells and lyse in ice-cold sonication buffer (50 mM Tris-HCl, pH 7.4, 10 mM 2-mercaptoethanol).

  • Reaction Mix: Combine cell lysate (100 µg protein) with reaction buffer containing:

    • 
       [5-³H]dUMP (Specific Activity: 15-20 Ci/mmol).
      
    • 
       5,10-CH2-THF (Cofactor).
      
    • Test Inhibitor (e.g., FdUMP) at varying concentrations (0.1 nM - 100 nM).

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction by adding 100 µL of 15% activated charcoal suspension (acid-washed) to adsorb unreacted nucleotides.

  • Separation: Centrifuge at 14,000 x g for 15 minutes. The nucleotides (dUMP) stay in the charcoal pellet; the released tritium (as water) stays in the supernatant.

  • Quantification: Aliquot supernatant into scintillation fluid and measure CPM (Counts Per Minute).

    • Calculation: % Inhibition =

      
      .
      
Protocol B: Comparative Cytotoxicity Workflow

This workflow ensures data integrity when comparing fluorinated vs. non-fluorinated analogs.

Cytotoxicity_Workflow Seeding Seed Cells (96-well) 2,000-5,000 cells/well Attachment 24h Attachment Period Seeding->Attachment Treatment Drug Treatment (Serial Dilution) Group A: Non-Fluorinated Group B: Fluorinated Attachment->Treatment Incubation 72h Incubation (37°C, 5% CO2) Treatment->Incubation Readout Add Reagent (MTT or CellTiter-Glo) Incubation->Readout Analysis Calculate IC50 Non-Linear Regression (Sigmoidal) Readout->Analysis

Figure 2: Standardized workflow for comparative IC50 determination using metabolic viability endpoints.[4]

References

  • Bond Dissociation Energies : CRC Handbook of Chemistry and Physics. The C-F bond (approx 485 kJ/mol) vs C-H (approx 413 kJ/mol) is a fundamental determinant of metabolic stability. 5[6]

  • pKa Differences : Dynamics of Uracil and 5-Fluorouracil in DNA. 5-FU pKa (~8.[7]0) facilitates ionization at physiological pH compared to Uracil (~9.5). 7

  • TS Inhibition Mechanism : BenchChem Comparative Guide. FdUMP forms a covalent ternary complex with TS and folate cofactor, acting as a suicide inhibitor. 3

  • Gemcitabine vs. Cytarabine Potency : Comparison of antitumor activity of gemcitabine and ara-C in human xenografts. Gemcitabine demonstrates superior IC50 profiles in solid tumors (pancreatic/lung) compared to Cytarabine. 8

Sources

A Comparative Benchmark Analysis of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine: A Novel Atypical Antipsychotic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The therapeutic landscape for schizophrenia and related psychotic disorders has been significantly shaped by the evolution of antipsychotic medications. While first-generation antipsychotics primarily targeted dopamine D2 receptors, leading to significant extrapyramidal side effects, the advent of atypical (second-generation) antipsychotics, with their broader receptor activity profile, offered an improved safety profile and, in some cases, enhanced efficacy. This guide provides a comprehensive benchmark study of a novel investigational compound, 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine (hereafter referred to as Compound X ), against established atypical antipsychotics, Risperidone and Aripiprazole.

This document is intended for researchers, scientists, and drug development professionals. It delves into the preclinical pharmacological profile of Compound X, presenting comparative data from key in vitro and in vivo studies. The experimental designs and methodologies are detailed to ensure scientific integrity and reproducibility. Our analysis aims to elucidate the potential therapeutic standing of Compound X within the current antipsychotic armamentarium.

Pharmacological Rationale for Compound X

The chemical scaffold of Compound X, featuring a pyrimidine ring linked to a piperazine moiety, is prevalent in many centrally acting agents. The inclusion of a trifluoromethyl group can enhance metabolic stability and blood-brain barrier permeability. Our hypothesis is that Compound X exhibits a multi-receptor binding profile, characteristic of atypical antipsychotics, with a potent affinity for dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a cornerstone of atypical antipsychotic action, believed to contribute to antipsychotic efficacy while mitigating the risk of extrapyramidal symptoms.

In Vitro Comparative Analysis: Receptor Binding Affinity

To ascertain the therapeutic potential of Compound X, its binding affinity for key CNS receptors implicated in the pathophysiology of schizophrenia was evaluated and compared to Risperidone and Aripiprazole.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Target ReceptorCompound X (Ki, nM)Risperidone (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D21.83.10.9
Serotonin 5-HT2A0.50.23.4
Serotonin 5-HT1A15.24204.1
Alpha-1 Adrenergic5.71.657
Histamine H125.42161

The data indicates that Compound X possesses high affinity for both dopamine D2 and serotonin 5-HT2A receptors, a profile consistent with atypical antipsychotics. Notably, its potent 5-HT2A antagonism relative to its D2 antagonism may predict a lower propensity for extrapyramidal side effects.

Experimental Protocol: Radioligand Receptor Binding Assay

The receptor binding affinities were determined using a competitive radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO or HEK293 cells expressing target receptor homogenization Homogenization in lysis buffer cell_culture->homogenization centrifugation Centrifugation to isolate membranes homogenization->centrifugation resuspension Resuspend membranes in assay buffer centrifugation->resuspension incubation Incubate membranes with radioligand and test compound (Compound X, Risperidone, or Aripiprazole) resuspension->incubation filtration Separate bound from free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation competition_curve Generate competition curves scintillation->competition_curve ic50_determination Determine IC50 values competition_curve->ic50_determination ki_calculation Calculate Ki values using the Cheng-Prusoff equation ic50_determination->ki_calculation

Caption: Workflow for the prepulse inhibition test.

Step-by-Step Methodology:

  • Animal Acclimatization and Dosing:

    • Rodents (rats or mice) are placed in a startle chamber and allowed to acclimatize. [1] * Test compounds (Compound X, Risperidone, Aripiprazole) or vehicle are administered at specified times before the test session.

    • A PPI-disrupting agent, such as the dopamine agonist apomorphine, is administered prior to testing.

  • Test Session:

    • The session begins with a habituation period with background white noise.

    • The test consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse + Pulse trials: A weaker acoustic stimulus (prepulse, e.g., 74 dB) precedes the strong pulse. [2] * No-stimulus trials: Only background noise is present.

  • Data Acquisition and Analysis:

    • A transducer in the chamber measures the whole-body startle response (amplitude).

    • The percentage of prepulse inhibition (% PPI) is calculated for each animal as follows: % PPI = 100 - [(startle amplitude on prepulse + pulse trials / startle amplitude on pulse-alone trials) x 100].

    • Statistical analysis is performed to compare the % PPI between the different treatment groups.

Catalepsy Induction: A Model for Extrapyramidal Side Effects (EPS)

The induction of catalepsy in rodents is a widely accepted preclinical model to predict the liability of an antipsychotic drug to cause extrapyramidal side effects, particularly parkinsonism, in humans. [3][4] Table 3: Catalepsy Induction in Rats

Treatment GroupMean Time on Bar (seconds)
Vehicle5 ± 2
Compound X (10 mg/kg)20 ± 8
Risperidone (5 mg/kg)120 ± 15
Aripiprazole (10 mg/kg)15 ± 6
Haloperidol (1 mg/kg) (Positive Control)180 ± 20

Compound X induced minimal catalepsy, similar to Aripiprazole, and significantly less than Risperidone and the typical antipsychotic Haloperidol. This suggests a low potential for causing extrapyramidal side effects.

Experimental Protocol: Catalepsy Bar Test

Workflow: Catalepsy Bar Test

G cluster_procedure Experimental Procedure cluster_measurement Measurement cluster_analysis Data Analysis drug_admin Administer test compound or vehicle placement Gently place the rat's forepaws on a horizontal bar drug_admin->placement timing Start a timer placement->timing observation Observe the time until the rat removes both forepaws from the bar timing->observation cutoff A cutoff time is set (e.g., 180 seconds) observation->cutoff record_latency Record the latency to descend cutoff->record_latency statistical_comparison Compare mean latencies across treatment groups record_latency->statistical_comparison

Caption: Workflow for the catalepsy bar test.

Step-by-Step Methodology:

  • Dosing and Acclimatization:

    • Rats are administered the test compounds (Compound X, Risperidone, Aripiprazole), a positive control (Haloperidol), or vehicle. [5] * The test is conducted at the time of peak drug effect, determined from pharmacokinetic studies.

  • Catalepsy Assessment:

    • The rat's forepaws are gently placed on a horizontal bar raised a specific height from the surface. [6] * A timer is started immediately.

    • The latency for the rat to remove both forepaws from the bar and place them on the surface is recorded.

    • A maximum cutoff time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • The mean time spent on the bar is calculated for each treatment group.

    • Statistical comparisons are made to determine if the test compounds induce significantly more catalepsy than the vehicle control.

Conclusion and Future Directions

The preclinical data presented in this guide suggest that This compound (Compound X) is a promising atypical antipsychotic candidate. Its in vitro receptor binding profile, characterized by high affinity for both dopamine D2 and serotonin 5-HT2A receptors, is consistent with the mechanism of action of currently effective atypical antipsychotics.

In vivo studies support its potential efficacy, as demonstrated by the reversal of apomorphine-induced deficits in prepulse inhibition. Crucially, the low propensity of Compound X to induce catalepsy in rats suggests a favorable side effect profile with a reduced risk of extrapyramidal symptoms compared to some established antipsychotics like Risperidone.

Further preclinical development of Compound X is warranted. Future studies should include a broader receptor screening panel, assessment of effects on negative and cognitive symptoms of schizophrenia in appropriate animal models, and comprehensive safety pharmacology and toxicology evaluations. The promising profile of Compound X highlights its potential to be a valuable addition to the therapeutic options for individuals with schizophrenia.

References

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Gomez-Sanchez, L., et al. (2021). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol, 11(7), e3970. Retrieved from [Link]

  • Swerdlow, N. R., et al. (2008). Prepulse inhibition of startle in rats: a model for the study of sensorimotor gating deficits in schizophrenia. Current Protocols in Neuroscience, Chapter 8, Unit 8.19. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition. Retrieved from [Link]

  • Nakagawasai, O., et al. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. GlycoGene, Ver 1.0. Retrieved from [Link]

  • de Vry, J., et al. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1383-1391. Retrieved from [Link]

  • Foley, A. G., et al. (2014). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of Pharmacological and Toxicological Methods, 70(1), 53-59. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Retrieved from [Link]

  • YouTube. (2022). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. Retrieved from [Link]

Sources

Comparative Guide: ADME Properties of Trifluoromethylpyrimidine vs. Methylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Pyrimidine Scaffolds

In medicinal chemistry, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors, antivirals, and nucleotide analogs. A critical optimization step often involves the bioisosteric replacement of a methyl group (


) with a trifluoromethyl group (

).[1][2]

This guide objectively compares the Absorption, Distribution, Metabolism, and Excretion (ADME) shifts resulting from this substitution. While


 and 

are often considered bioisosteres, they exhibit vastly different electronic and physicochemical profiles that drastically alter the drug-like properties of the parent pyrimidine.[1]
Key Comparative Insights
  • Metabolic Stability:

    
     blocks oxidative metabolism at the substitution site, significantly extending half-life (
    
    
    
    ).[1]
  • Lipophilicity: Substitution typically increases LogP by 0.7 – 1.2 units , enhancing membrane permeability but potentially compromising aqueous solubility.

  • Electronic Effects: The strong electron-withdrawing nature of

    
     reduces the basicity (pKa) of the pyrimidine nitrogens, altering hydrogen bond acceptor capability.[1]
    

Part 1: Physicochemical Profiling (The "A" in ADME)

The transition from a methyl- to a trifluoromethyl-pyrimidine is not merely a steric change; it is a profound electronic modification.[1]

Lipophilicity and Solubility Shifts

The fluorine atom's low polarizability and the


 group's high hydrophobicity lead to a predictable shift in partition coefficients.[1]
PropertyMethyl-Pyrimidine (

)
Trifluoromethyl-Pyrimidine (

)
Impact on Drug Design
Lipophilicity (LogP) Baseline+0.8 to +1.2 increase Increases passive diffusion; risk of non-specific binding.[1]
Aqueous Solubility Moderate to HighReduced May require formulation strategies (e.g., amorphous solid dispersions).
Molar Volume ~25 ų~42 ų

is sterically larger (closer to isopropyl than methyl), potentially inducing steric clashes in tight binding pockets.[1]
Acid-Base Dissociation (pKa)

This is the most critical yet overlooked parameter.[1] The pyrimidine ring contains basic nitrogens.

  • Mechanism: The

    
     group exerts a strong inductive electron-withdrawing effect (
    
    
    
    ).[1] This pulls electron density away from the ring nitrogens.
  • Result: The pKa of the conjugate acid drops significantly (often by 2–3 log units). A nitrogen that was basic (protonated at physiological pH) in the methyl analog may become neutral in the

    
     analog.[1]
    
  • Consequence: Reduced ionization at pH 7.4 can further lower solubility but improves membrane permeation (neutral species cross membranes easier).

Part 2: Metabolic Stability (The "M" in ADME)

The primary driver for this substitution is often the blockade of CYP450-mediated oxidation.[1]

Metabolic Switching[1][2]
  • Methyl-Pyrimidine: The benzylic-like C-H bonds of the methyl group are metabolically labile "soft spots."[1] CYP enzymes readily hydroxylate this position (

    
    ), leading to rapid clearance.[1]
    
  • Trifluoromethyl-Pyrimidine: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage.[1]

  • Outcome: The primary metabolic route is blocked.[2] However, researchers must watch for "Metabolic Switching," where the enzyme attacks a different, less favorable part of the molecule now that the primary site is protected.

Visualization: Metabolic Blockade Mechanism

The following diagram illustrates the divergence in metabolic fate between the two analogs.

MetabolicPathways Parent_Me Methyl-Pyrimidine (Labile C-H Bonds) CYP CYP450 Enzyme Parent_Me->CYP High Affinity Parent_CF3 Trifluoromethyl-Pyrimidine (Stable C-F Bonds) Parent_CF3->CYP Steric/Electronic Resistance Switch Metabolic Switching (Attack on Ring/Other Sites) Parent_CF3->Switch If Ring is e- Rich Metabolite_OH Hydroxymethyl Metabolite (-CH2OH) CYP->Metabolite_OH Oxidation Stable Metabolically Stable (Extended t1/2) CYP->Stable No Reaction at R-Group Metabolite_COOH Carboxylic Acid (Rapid Excretion) Metabolite_OH->Metabolite_COOH Phase I/II

Caption: Comparative metabolic fate. The Methyl analog undergoes sequential oxidation, while the Trifluoromethyl analog resists direct attack, potentially redirecting metabolism.

Part 3: Experimental Protocols

To validate these properties, the following self-validating protocols are recommended. These are designed to minimize false positives caused by the unique physicochemical properties of fluorinated compounds.

Protocol A: Microsomal Stability Assay (Comparative)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).[1]
  • Preparation:

    • Thaw Liver Microsomes (human/rat) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Critical Step: Pre-warm buffer and microsomes to 37°C for 5 mins to prevent temperature shock kinetics.

  • Incubation:

    • Test compound concentration: 1 µM (low concentration prevents enzyme saturation).

    • Microsome protein concentration: 0.5 mg/mL.[2]

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).[1]

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench method: Add aliquot to ice-cold Acetonitrile containing Internal Standard (IS).[1] Note: Fluorinated analogs often ionize differently in MS; ensure IS is structurally similar.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.[1]

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .[1]
      
    • 
      .
      
    • 
      .[1]
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion changes due to lipophilicity shifts (


LogP).
  • System Setup: Use a 96-well "sandwich" plate (Donor bottom, Acceptor top).

  • Membrane Preparation:

    • Coat the PVDF filter of the acceptor plate with 4 µL of 1% Lecithin in Dodecane. Why? Mimics the lipid bilayer.

  • Loading:

    • Donor Well: 150 µL of test compound (10 µM) in PBS (pH 7.4).

    • Acceptor Well: 200 µL of fresh PBS (pH 7.4).

  • Incubation:

    • Incubate at 25°C for 5 hours in a humidity chamber (prevents evaporation).

  • Quantification:

    • Transfer contents from both donor and acceptor wells to UV-transparent plates.[1]

    • Measure UV absorbance (or LC-MS if UV inactive).[1]

    • Validation: Use Propranolol (High Perm) and Ranitidine (Low Perm) as controls. If Propranolol

      
       cm/s, the membrane failed.[1]
      

Part 4: Decision Framework for Substitution

When should you deploy the Trifluoromethyl group? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

DecisionTree Start Start: Methyl-Pyrimidine Lead Problem Identify ADME Liability Start->Problem Metab Rapid Metabolic Clearance? Problem->Metab High CLint Potency Low Potency/Binding? Problem->Potency Weak Kd Solubility Poor Solubility? Problem->Solubility Low aq. sol. Action_CF3 Switch to -CF3 Metab->Action_CF3 Blocks Oxidation Potency->Action_CF3 Fills Hydrophobic Pocket Action_Polar Avoid -CF3 (Use Polar Groups) Solubility->Action_Polar -CF3 decreases solubility Action_Other Consider -CH2F or -CHF2 Action_CF3->Action_Other If -CF3 is too lipophilic

Caption: Strategic decision tree for bioisosteric replacement. -CF3 is ideal for metabolic issues but risky for solubility-limited scaffolds.[1]

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.